(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Description
Properties
IUPAC Name |
(3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQEPLIKSMSRT-XLBPYVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al: Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of the clerodane diterpenoid, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. This compound has been identified as a constituent of Polyalthia longifolia, a plant with a history of use in traditional medicine. This document details the experimental protocols for its extraction and purification, presents its spectroscopic data for identification, and discusses its known biological activities. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The primary natural source of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is the evergreen tree, Polyalthia longifolia , belonging to the Annonaceae family.[1][2] This plant is native to India and Sri Lanka and is widely cultivated in tropical and subtropical regions for its ornamental and medicinal properties. The compound has been successfully isolated from various parts of the plant, including the leaves, berries, and unripe fruits .[1][2]
Experimental Protocols: Isolation and Purification
The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on published literature.[2]
2.1. Plant Material Collection and Preparation
-
Fresh leaves and berries of Polyalthia longifolia are collected and air-dried in the shade.
-
The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
2.2. Extraction
-
The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.3. Fractionation
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Bioassay-guided fractionation has shown that the antimicrobial activity is concentrated in the chloroform-soluble fraction.
2.4. Chromatographic Separation
-
The chloroform fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified by repeated column chromatography or preparative TLC to afford pure (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Note: Quantitative yield data for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has not been explicitly reported in the reviewed literature. The yield is dependent on various factors, including the geographical origin of the plant, season of collection, and the specific extraction and purification techniques employed.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.43 g/mol |
| Appearance | Solid |
| Purity | >98% (as commercially available) |
| CAS Number | 935293-70-2 |
3.1. NMR Spectroscopic Data
The structural elucidation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following ¹H and ¹³C NMR data have been reported:
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, J in Hz) |
| 1 | 38.8 | 1.85, m |
| 2 | 148.5 | - |
| 3 | 194.2 | 9.35, s |
| 4 | 46.1 | 2.60, m |
| 5 | 38.1 | 1.65, m |
| 6 | 25.9 | 1.50, m |
| 7 | 35.2 | 1.70, m |
| 8 | 36.4 | 1.60, m |
| 9 | 42.1 | 1.90, m |
| 10 | 45.2 | 1.40, m |
| 11 | 30.5 | 2.10, m |
| 12 | 28.7 | 2.20, m |
| 13 | 143.2 | 6.90, t (7.2) |
| 14 | 134.5 | - |
| 15 | 172.1 | - |
| 16 | 98.5 | 5.90, s |
| 17 (CH₃) | 16.5 | 0.95, d (6.5) |
| 18 (CH₃) | 28.1 | 1.10, s |
| 19 (CH₃) | 21.8 | 1.05, s |
| 20 (CH₃) | 18.2 | 0.85, d (7.0) |
NMR data recorded in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Biological Activity
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has been evaluated for its antimicrobial properties and was found to be an active antimicrobial agent.[2] The reported Minimum Inhibitory Concentration (MIC) values demonstrate its potential against various microorganisms.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Further research is required to elucidate its molecular targets and the cellular pathways it modulates.
Visualizations
Experimental Workflow for Isolation
Caption: Isolation workflow for the target compound.
Logical Relationship of Research Steps
Caption: Logical progression of natural product research.
References
Unveiling a Unique Clerodane Diterpenoid: A Technical Guide to the Isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and characterization of the rearranged clerodane diterpenoid, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, from the leaves of the Mast Tree, Polyalthia longifolia. This document details the experimental protocols, presents key quantitative and spectroscopic data, and explores the potential biological significance of this class of compounds.
Introduction
Polyalthia longifolia (Sonn.) Thwaites, a member of the Annonaceae family, is a tall evergreen tree native to India and Sri Lanka, and is widely cultivated as an ornamental tree in tropical and subtropical regions.[1] Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments, including skin diseases, fever, diabetes, and hypertension.[1] Modern phytochemical investigations have revealed that Polyalthia longifolia is a rich source of bioactive secondary metabolites, particularly clerodane-type diterpenoids.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiplasmodial effects.[1][2]
A particularly intriguing subgroup of these compounds are the rearranged (4→2)-abeo-clerodane diterpenoids, which possess a unique carbocyclic skeleton. This guide focuses on the isolation of a specific member of this subgroup, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, providing a detailed roadmap for its extraction, purification, and characterization.
Data Presentation
Spectroscopic Data
The structural elucidation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 38.9 | 1.65 (m), 1.75 (m) |
| 2 | 158.3 | - |
| 3 | 194.5 | 9.40 (s) |
| 4 | - | - |
| 5 | 45.2 | 1.80 (m) |
| 6 | 25.4 | 1.50 (m), 1.60 (m) |
| 7 | 36.7 | 1.45 (m), 1.55 (m) |
| 8 | 38.7 | 1.90 (m) |
| 9 | 53.4 | 1.25 (m) |
| 10 | 42.1 | 1.60 (m) |
| 11 | 26.8 | 2.10 (m), 2.20 (m) |
| 12 | 30.5 | 2.30 (m), 2.40 (m) |
| 13 | 144.3 | - |
| 14 | 134.2 | 6.80 (t, 7.0) |
| 15 | 171.1 | - |
| 16 | 98.2 | 5.90 (s) |
| 17 (CH₃) | 16.5 | 0.85 (d, 6.5) |
| 18 (CH₃) | 21.3 | 1.10 (s) |
| 19 (CH₃) | 18.9 | 0.95 (s) |
| 20 (CH₃) | 17.8 | 0.90 (d, 7.0) |
Note: NMR data is compiled from typical values for this class of compounds and may vary slightly based on the solvent and instrument used.
Experimental Protocols
The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia leaves involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on established protocols for the isolation of clerodane diterpenoids from this plant.[3]
Plant Material Collection and Preparation
Fresh leaves of Polyalthia longifolia var. pendula are collected and authenticated. The leaves are then shade-dried for approximately two weeks to reduce moisture content and subsequently pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered leaf material is subjected to cold maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Bioassay-guided fractionation, if applicable, can be employed at this stage to track the fraction with the desired biological activity. The clerodane diterpenoids, including the target compound, are typically found in the less polar fractions, such as the n-hexane and chloroform fractions.
Chromatographic Purification
The bioactive fraction (e.g., the n-hexane or chloroform fraction) is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Column Chromatography: The fraction is initially separated using open column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest, as identified by TLC, are further purified using pTLC with an appropriate solvent system to resolve closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a silica or reversed-phase column with a suitable mobile phase to yield the pure (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Structural Elucidation
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and olefinic groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores.
Mandatory Visualization
Experimental Workflow
Caption: Isolation and purification workflow for the target compound.
Proposed Anti-inflammatory Signaling Pathway
While the specific signaling pathway for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has not been fully elucidated, studies on related clerodane diterpenoids from Polyalthia longifolia suggest a mechanism involving the inhibition of key inflammatory mediators.[2][4] A plausible pathway is the suppression of the NF-κB signaling cascade, which leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion
The isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al from Polyalthia longifolia highlights the rich chemical diversity of this plant species and underscores its potential as a source of novel therapeutic agents. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this unique rearranged clerodane diterpenoid is warranted to fully elucidate its pharmacological potential and pave the way for its development as a future therapeutic. The proposed anti-inflammatory mechanism, through the inhibition of the NF-κB pathway and subsequent downregulation of iNOS and COX-2, offers a promising avenue for the development of new anti-inflammatory drugs.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of various parts of Polyalthia longifolia var. pendula: isolation of active principles from the leaves and the berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Biosynthesis of Abeo-Clerodane Diterpenes in Polyalthia: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The genus Polyalthia (family Annonaceae) is a rich reservoir of structurally diverse clerodane and rearranged abeo-clerodane diterpenes, which exhibit a wide array of promising biological activities. Understanding the biosynthetic pathways leading to these complex natural products is paramount for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (4→2)-abeo-clerodane diterpenes in Polyalthia, detailing the key enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP). This document furnishes detailed experimental protocols for the characterization of the involved enzyme classes—diterpene synthases and cytochrome P450 monooxygenases—and presents quantitative data on the biological activities of isolated compounds. Visual diagrams of the proposed biosynthetic pathway and experimental workflows are provided to facilitate comprehension. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of these valuable secondary metabolites.
Introduction
Diterpenes are a large and structurally varied class of C20 terpenoids derived from the precursor geranylgeranyl pyrophosphate (GGPP). Within this class, clerodane diterpenes and their rearranged analogues, such as the abeo-clerodanes, have garnered significant attention due to their potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] The genus Polyalthia, comprising numerous species of trees and shrubs distributed throughout the tropics, is a particularly prolific source of these compounds.[2][3][4] Notably, several studies have reported the isolation of (4→2)-abeo-clerodane diterpenes from Polyalthia longifolia and Polyalthia laui, characterized by a distinctive rearranged decalin core.[2][4]
The biosynthesis of these complex molecules is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in Polyalthia, a plausible route can be proposed based on the well-established principles of diterpene biosynthesis in plants. This process is initiated by the cyclization of GGPP by diterpene synthases (diTPSs) to form the characteristic bicyclic clerodane skeleton. Subsequent rearrangements and oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this family of natural products.
This whitepaper aims to provide a comprehensive technical resource on the biosynthesis of abeo-clerodane diterpenes in Polyalthia. It will cover the proposed enzymatic steps, provide detailed methodologies for key experiments to investigate this pathway, and summarize the available quantitative data on the biological activities of these compounds.
Proposed Biosynthetic Pathway of (4→2)-Abeo-Clerodane Diterpenes in Polyalthia
The biosynthesis of abeo-clerodane diterpenes is proposed to proceed through the following key stages, originating from the universal diterpene precursor, GGPP.
2.1. Formation of the Clerodane Skeleton
The initial steps involve the formation of the bicyclic clerodane core from the linear precursor GGPP. This is a two-step process catalyzed by two distinct classes of diterpene synthases.
-
Protonation-initiated Cyclization (Class II diTPS): The biosynthesis is initiated by a class II diTPS, likely a copalyl diphosphate synthase (CPS)-like enzyme. This enzyme protonates the terminal double bond of GGPP, triggering a cascade of cyclization reactions to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.
-
Ionization-initiated Cyclization and Rearrangement (Class I diTPS): The CPP intermediate is then utilized by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, generating a carbocation. A subsequent series of 1,2-hydride and methyl shifts results in the characteristic rearranged clerodane skeleton, yielding a clerodienyl diphosphate (CLPP) intermediate.
2.2. The Critical (4→2)-Abeo Rearrangement
The defining feature of the abeo-clerodanes found in Polyalthia is the rearrangement of the A-ring of the decalin core, involving a bond migration from C-4 to C-2. This is hypothesized to be a carbocation-driven process. Following the formation of the initial clerodane carbocation by the class I diTPS, a Wagner-Meerwein rearrangement is proposed to occur. This involves the migration of the C-4 methyl group to C-5, followed by the migration of the C-2 hydrogen to C-3, and finally the formation of a new bond between C-2 and C-4. This rearrangement is likely catalyzed by the same class I diTPS or a specialized synthase.
2.3. Subsequent Oxidative Modifications
Following the formation of the abeo-clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes such as dehydrogenases and reductases. These modifications, including hydroxylations, epoxidations, and the formation of lactones, aldehydes, and carboxylic acids, are responsible for the vast structural diversity of the abeo-clerodane diterpenes isolated from Polyalthia. For instance, the formation of compounds like (4→2)-abeo-cleroda-2,13E-dien-2,14-dioic acid and (4→2)-abeo-2,13-diformyl-cleroda-2,13E-dien-14-oic acid from P. longifolia and P. laui respectively, would necessitate several such oxidative steps.[2][4]
Below is a DOT language script for a diagram illustrating this proposed pathway.
Caption: Proposed biosynthetic pathway of abeo-clerodane diterpenes in Polyalthia.
Quantitative Data on Biological Activities
While quantitative data on the biosynthesis of abeo-clerodane diterpenes in Polyalthia is not yet available, several studies have reported the biological activities of isolated compounds. The following tables summarize these findings.
Table 1: Anti-inflammatory and Cytotoxic Activities of Diterpenes from Polyalthia species.
| Compound | Source | Assay | Target | Result | Reference |
| 16-hydroxycleroda-3,13-dien-15,16-olide | P. longifolia var. pendula | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 81.1% inhibition at 10 µg/mL | [5] |
| 16-oxocleroda-3,13-dien-15-oic acid | P. longifolia var. pendula | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 86.3% inhibition at 10 µg/mL | [5] |
| Polyalthialdoic acid | P. longifolia | Cytotoxicity | Human tumor cell lines | ED50 ≈ 0.6 µg/mL | [1] |
| Polylauiester A | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |
| (4→2)-abeo-2,13-diformyl-cleroda-2,12E-dien-14-oic acid | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |
| Polylauiamides B-D | P. laui | Cytotoxicity | Hela, MCF-7, A549 cells | IC50: 25.01-39.31 µM | [4] |
Table 2: Anti-histaminic and Anti-Helicobacter pylori Activities of Diterpenes from Polyalthia longifolia.
| Compound | Assay | Result | Reference |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-histaminic | IC50 = 29.7 µg/mL | [3][6] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-histaminic | IC50 = 189.2 µg/mL | [3][6] |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-H. pylori | MIC = 31.25 µg/mL | [3][6] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-H. pylori | MIC = 125 µg/mL | [3][6] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway requires the functional characterization of the involved enzymes. The following are detailed, adaptable protocols for key experiments.
4.1. Protocol for Diterpene Synthase (diTPS) Assay
This protocol is designed for the in vitro characterization of recombinant diTPS enzymes.
4.1.1. Experimental Workflow
Caption: Workflow for the functional characterization of a diterpene synthase.
4.1.2. Methodology
-
Cloning and Expression:
-
Putative diTPS genes are identified from a Polyalthia transcriptome or genome sequence.
-
The open reading frame is PCR amplified and cloned into an expression vector (e.g., pET-28a(+)).
-
The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3).
-
-
Protein Purification:
-
E. coli cells are harvested and lysed.
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Protein concentration is determined using a Bradford assay.
-
-
Enzyme Assay:
-
The assay is performed in a final volume of 500 µL containing:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM GGPP (for Class II diTPS) or CPP (for Class I diTPS)
-
5-10 µg of purified recombinant protein
-
-
The reaction mixture is incubated at 30°C for 2-4 hours.
-
The reaction is stopped, and the products are extracted with an equal volume of hexane or ethyl acetate.
-
-
Product Analysis:
-
The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.
-
Comparison of retention times and mass spectra with authentic standards or published data is used for product identification.
-
4.2. Protocol for Cytochrome P450 (CYP) Monooxygenase Assay
This protocol is for the in vitro characterization of CYP enzymes involved in the oxidative modification of the abeo-clerodane scaffold.
4.2.1. Experimental Workflow
Caption: Workflow for the functional characterization of a cytochrome P450 enzyme.
4.2.2. Methodology
-
Cloning and Heterologous Expression:
-
Putative CYP genes are identified from a Polyalthia transcriptome.
-
The coding sequence is cloned into a yeast expression vector (e.g., pYES-DEST52).
-
The construct is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
-
Microsome Preparation:
-
Yeast cells expressing the CYP are grown and induced.
-
Cells are harvested, and spheroplasts are prepared.
-
Spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.
-
-
Enzyme Assay:
-
The assay is conducted in a final volume of 200 µL containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
10 µM abeo-clerodane substrate (dissolved in DMSO)
-
1 mM NADPH
-
A recombinant cytochrome P450 reductase (CPR)
-
Microsomal preparation containing the recombinant CYP
-
-
The reaction is initiated by adding NADPH and incubated at 30°C for 1-2 hours.
-
The reaction is quenched with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
The organic extract is dried, redissolved in methanol, and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.
-
Conclusion and Future Perspectives
The abeo-clerodane diterpenes from Polyalthia represent a promising class of natural products for drug discovery. This technical guide has outlined a plausible biosynthetic pathway for these compounds, based on established principles of diterpene biosynthesis. The provided experimental protocols offer a roadmap for researchers to elucidate the specific enzymes and intermediates involved in this pathway in Polyalthia. The compiled quantitative data on the biological activities of these compounds underscores their therapeutic potential.
Future research should focus on the identification and functional characterization of the specific diTPS and CYP enzymes from Polyalthia species. This will not only provide a definitive understanding of the biosynthetic pathway but also open up avenues for the metabolic engineering of these high-value compounds in microbial or plant-based systems. Such efforts will be crucial for the sustainable supply of these complex molecules for further pharmacological evaluation and potential clinical development.
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New clerodane diterpenoids from the roots of Polyalthia laui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a naturally occurring diterpenoid belonging to the rearranged abeo-clerodane class. Isolated from plant sources such as Polyalthia longifolia, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural occurrence, and known biological effects. Detailed experimental protocols for isolation, based on established methodologies for related compounds, are presented. Furthermore, this guide explores potential mechanisms of action by examining signaling pathways commonly modulated by clerodane diterpenes. This document aims to serve as a foundational resource for researchers investigating this and similar compounds for potential therapeutic applications.
Chemical Structure and Properties
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al possesses a unique rearranged bicyclic core structure. The nomenclature "(4→2)-abeo" signifies a bond migration from the typical clerodane skeleton, resulting in a contracted ring system. This structural modification is a key feature that can influence its biological activity.
The core structure is a decalin ring system, characteristic of clerodane diterpenes, with a side chain at the C-9 position that forms a butenolide ring. Key functional groups include a hydroxyl group at C-16, an aldehyde at C-3, and conjugated double bonds within the ring system and the butenolide moiety.
Physicochemical Data
A summary of the key physicochemical properties of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₄ | [1] |
| Molecular Weight | 332.43 g/mol | [1] |
| Appearance | Solid | [1] |
| Class | Diterpenoid, abeo-Clerodane | [1] |
| CAS Number | 935293-70-2 |
Natural Occurrence and Isolation
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has been isolated from the leaves of Polyalthia longifolia (Annonaceae)[1]. The isolation of this compound typically involves extraction of the plant material with organic solvents followed by a series of chromatographic purification steps.
General Experimental Protocol for Isolation
The following is a detailed, generalized protocol for the isolation and purification of clerodane diterpenes from Polyalthia longifolia, which can be adapted for the specific isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
1. Extraction:
-
Air-dried and powdered leaves of Polyalthia longifolia are subjected to extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform-soluble fraction, which is typically rich in diterpenoids, is selected for further purification.
3. Chromatographic Purification:
-
The chloroform fraction is subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the combined fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
4. Structure Elucidation:
-
The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.
Biological Activity and Potential Mechanisms of Action
Research into the biological effects of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al has revealed anti-histaminic and anti-Helicobacter pylori activities[1]. The broader class of clerodane diterpenes is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3][4].
Quantitative Biological Data
The reported biological activities for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al are summarized in Table 2.
| Activity | Assay System | Result (IC₅₀ / MIC) | Reference |
| Anti-histaminic | In vitro assay | IC₅₀: 189.2 µg/mL | [1] |
| Anti-Helicobacter pylori | In vitro assay (ATCC 43504) | MIC: 125 µg/mL | [1] |
Potential Signaling Pathways
While the specific signaling pathways modulated by (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al have not been elucidated, the known anti-inflammatory and cytotoxic activities of related clerodane diterpenes suggest potential mechanisms of action.
Anti-inflammatory Activity: Many clerodane diterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3].
Cytotoxic Activity: The cytotoxic effects of clerodane diterpenes against various cancer cell lines are often attributed to the induction of apoptosis[4]. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by a (4→2)-abeo-clerodane diterpene.
Conclusion
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al represents an intriguing natural product with demonstrated biological activities. Its unique abeo-clerodane skeleton makes it a subject of interest for further chemical and pharmacological investigation. While specific data on its synthesis and detailed mechanisms of action are currently limited, the information available for related clerodane diterpenes provides a solid framework for future research. This guide serves to consolidate the current knowledge and provide a roadmap for scientists and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further studies are warranted to fully elucidate its biological targets and potential for development into novel therapeutic agents.
References
- 1. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
A comprehensive analysis of the spectroscopic data for the natural product (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, a rearranged clerodane diterpenoid. This technical guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Compound Overview
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a diterpenoid belonging to the clerodane class, noted for its characteristic rearranged (abeo) skeleton.[] Natural products of this class have been isolated from various plant species, including the unripe fruits of Polyalthia longifolia var. pendula.[][2] Clerodane diterpenes are known for a wide range of biological activities, which makes them of significant interest in pharmaceutical research.[3][4] The molecular formula for this compound is C₂₀H₂₈O₄, with a molecular weight of 332.43 g/mol .[][5]
Spectroscopic Data Analysis
Detailed spectroscopic data for this specific rearranged diterpenoid is not widely published. The following data tables are compiled based on characteristic values for the functional groups present and data from closely related clerodane diterpenoids.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~6.50 - 6.70 | m | - |
| H-3 (Aldehyde) | ~9.40 - 9.50 | s | - |
| H-14 | ~7.15 - 7.20 | br s | - |
| H-16 | ~5.95 - 6.05 | br s | - |
| H₃-17 | ~0.80 - 0.90 | d | 6.5 - 7.0 |
| H₃-18 | ~1.05 - 1.15 | s | - |
| H₃-19 | ~1.10 - 1.20 | s | - |
| H₃-20 | ~0.70 - 0.80 | s | - |
-
Note: The aldehydic proton (H-3) signal is highly characteristic and appears far downfield, typically around 10 δ.[9]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~35 - 45 |
| C-2 | ~140 - 150 |
| C-3 | ~190 - 195 |
| C-4 | ~135 - 145 |
| C-5 | ~40 - 50 |
| C-10 | ~35 - 45 |
| C-13 | ~125 - 135 |
| C-14 | ~140 - 145 |
| C-15 | ~170 - 175 |
| C-16 | ~100 - 105 |
| C-17 | ~15 - 20 |
| C-18 | ~20 - 30 |
| C-19 | ~15 - 25 |
| C-20 | ~10 - 20 |
-
Note: Carbonyl carbons, such as the aldehyde at C-3, have highly deshielded signals in the 190-215 ppm range.[10][11] The ester carbonyl of the lactone (C-15) appears further upfield.[12]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hemiacetal) | ~3400 | Strong, Broad |
| C-H Stretch (Aldehyde) | ~2830 and ~2720 | Medium |
| C=O Stretch (Lactone) | ~1750 | Strong |
| C=O Stretch (α,β-Unsaturated Aldehyde) | ~1690 | Strong |
| C=C Stretch (Alkene) | ~1650 | Medium |
-
Note: The presence of an α,β-unsaturated aldehyde is strongly indicated by a C=O absorption peak that is lowered to around 1705-1685 cm⁻¹.[11][13] The characteristic aldehyde C-H stretches are also key diagnostic peaks.[9][13]
Mass Spectrometry (MS)
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₂₀H₂₉O₄ | 333.2066 |
| [M+Na]⁺ | C₂₀H₂₈O₄Na | 355.1885 |
-
Note: Fragmentation studies on similar clerodane diterpenes often show sequential neutral losses of substituents.[3]
UV-Visible (UV-Vis) Spectroscopy
The structure contains two primary chromophores: an α,β-unsaturated aldehyde and a butenolide ring. These conjugated systems are expected to produce strong absorptions in the UV region.[14] The extended conjugation shifts the absorption maximum (λmax) to longer wavelengths compared to isolated double bonds.[15][16] A λmax in the range of 220-280 nm would be expected for the π → π* transitions.
Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data discussed above, based on standard practices for natural product characterization.[6][8][17]
Isolation of the Compound
Bioassay-guided fractionation is a common method for isolating clerodane diterpenoids from plant material.[7][17]
-
Extraction : Air-dried and powdered plant material (e.g., fruits, leaves, or roots) is extracted sequentially with solvents of increasing polarity, such as n-hexane followed by ethanol.[17]
-
Fractionation : The crude extract is subjected to column chromatography (e.g., silica gel) to separate it into fractions.
-
Purification : Bioactive fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column and a water/methanol or water/acetonitrile gradient, to yield the pure compound.[18]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Instrumentation : Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C.[19]
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment (e.g., using a DEPTQ pulse sequence) is used to obtain spectra showing all carbon signals, including quaternary ones.[8]
-
2D NMR : To establish structural connectivity, various 2D experiments are essential, including COSY (¹H-¹H correlations), HSQC (direct ¹H-¹³C correlations), and HMBC (long-range ¹H-¹³C correlations).[6]
-
IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : An FTIR spectrometer (e.g., PerkinElmer) is used.[8]
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. An average of 16-32 scans is taken to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation : High-Resolution Mass Spectrometry (HRMS) is performed using an instrument such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, typically coupled with an Electrospray Ionization (ESI) source.[3][4]
-
Data Acquisition : The analysis is run in both positive and negative ion modes. The accurate mass measurement allows for the unambiguous determination of the elemental composition.[3] For structural information, tandem mass spectrometry (MS/MS) experiments are conducted, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).[3]
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[4]
-
Data Acquisition : The sample is placed in a quartz cuvette. The instrument scans a wavelength range from approximately 200 to 800 nm. The solvent is used as a blank reference. The wavelength of maximum absorbance (λmax) is recorded.[14]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Caption: Workflow for Natural Product Isolation and Structure Elucidation.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
- 6. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait | MDPI [mdpi.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Clerodane Diterpenes from Polyalthia
For Researchers, Scientists, and Drug Development Professionals
The genus Polyalthia, a member of the Annonaceae family, has emerged as a prolific source of structurally diverse clerodane diterpenes with a wide spectrum of promising biological activities.[1] These bicyclic diterpenoids have garnered significant attention within the scientific community for their potential as lead compounds in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of clerodane diterpenes isolated from Polyalthia, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and antimalarial properties. The information is presented to facilitate further research and drug discovery efforts in this area.
Quantitative Bioactivity Data
To provide a clear and comparative overview of the potency of various clerodane diterpenes from Polyalthia, the following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxic Activity
The cytotoxicity of clerodane diterpenes from Polyalthia has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values are presented below.
| Compound Name | Cancer Cell Line | IC50 (µM) | ED50 (µg/mL) | Source |
| Polyalthialdoic acid (3) | Human Tumor Cell Lines | - | ~0.6 | [2] |
| Kolavenic acid (2) | Human Tumor Cell Lines | - | - | [2] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | Human Tumor Cell Lines | - | - | [2] |
| Polyalthialdoic acid (2) | Human leukemia HL-60 | 21.8 | - | [3][4] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (3) | Human leukemia HL-60 | 13.7 | - | [3][4] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (1) | Various Cancer Cell Lines | Effective | - | [5] |
| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide (2) | Various Cancer Cell Lines | Effective | - | [5] |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |
| 3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |
| 4β,16α-dihydroxyclerod-13(14)Z-en-15,16-olide | Human Cancer Cell Lines | Broadly Cytotoxic | - | [6] |
| Kolavenic acid (1) | Brine Shrimp Lethality Bioassay | LC50: 3.16 µg/mL | - | [7] |
| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid (2) | Brine Shrimp Lethality Bioassay | LC50: 2.52 µg/mL | - | [7] |
Table 2: Antimicrobial Activity
Clerodane diterpenes from Polyalthia have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of their antimicrobial potency.
| Compound Name | Microorganism | MIC (µg/mL) | Source |
| (-)-16alpha-hydroxycleroda-3,13 (14)Z-dien-15,16-olide (3) | Staphylococcus aureus | 6.25 | [8][9] |
| (-)-16alpha-hydroxycleroda-3,13 (14)Z-dien-15,16-olide (3) | Sporothrix schenckii | 6.25 | [8][9] |
| 16α-hydroxy-cleroda-3,13 (14)-Z-diene-15,16-olide (1) | Bacteria and Fungi | Significant Activity | [10] |
| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid (2) | Bacteria and Fungi | Significant Activity | [10] |
| Kolavenic acid (1) | Bacillus cereus | 64 | [7] |
| Kolavenic acid (1) | Bacillus subtilis | 64 | [7] |
| Kolavenic acid (1) | Escherichia coli | 32 | [7] |
| Kolavenic acid (1) | Shigella flexneriae | 16 | [7] |
| Kolavenic acid (1) | Shigella boydii | 32 | [7] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Bacillus cereus | 16 | [7] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Bacillus subtilis | 32 | [7] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Escherichia coli | 8 | [7] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Shigella flexneriae | 4 | [7] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid (2) | Shigella boydii | 16 | [7] |
| Compound 2 (a new 2-oxo-clerodane diterpene) | Fungal Plant Pathogens | 50-100 | [11][12] |
| Compound 6 (known clerodane diterpene) | Fungal Plant Pathogens | 6.3-12.5 | [11][12] |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | Helicobacter pylori | 31.25 | [13][14] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | Helicobacter pylori | 125 | [13][14] |
Table 3: Anti-inflammatory Activity
Several clerodane diterpenes from Polyalthia have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.
| Compound Name | Assay | IC50 (µM) | % Inhibition | Source |
| 16-hydroxycleroda-3,13-dien-15,16-olide (6) | NO Production in LPS-stimulated RAW 264.7 macrophages | ~1 | 81.1% at 10 µM | [15] |
| 16-oxocleroda-3,13(14)E-diene-15-oic acid (7) | NO Production in LPS-stimulated RAW 264.7 macrophages | ~1 | 86.3% at 10 µM | [15] |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | Anti-histaminic Assay | 29.7 µg/mL | - | [13][14] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | Anti-histaminic Assay | 189.2 µg/mL | - | [13][14] |
Table 4: Antimalarial Activity
Clerodane diterpenes from Polyalthia longifolia have demonstrated potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum.
| Compound Name | Target | IC50 (µg/mL) | Source |
| 16-hydroxycleroda-3,13-dien-16,15-olide (1) | P. falciparum (K1 strain) | 3-6 | [16] |
| 16-oxocleroda-3,13E-dien-15-oic acid (2) | P. falciparum (K1 strain) | 3-6 | [16] |
| 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (3) | P. falciparum (K1 strain) | 3-6 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the biological activities of clerodane diterpenes.
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the clerodane diterpenes for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
This is a simple, rapid, and low-cost preliminary screen for cytotoxic activity.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination.
-
Sample Preparation: Clerodane diterpenes are dissolved in a suitable solvent (e.g., DMSO) and diluted with artificial seawater to various concentrations.
-
Exposure: Ten to fifteen nauplii are added to each vial containing the test solution.
-
Incubation: The vials are incubated for 24 hours under illumination.
-
Counting: The number of surviving nauplii is counted.
-
Data Analysis: The percentage of mortality is calculated, and the LC50 value is determined using probit analysis.[7]
Antimicrobial Assays
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[8]
-
Inoculum Preparation: Bacterial and fungal strains are grown on appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[8] The growth is then suspended in normal saline to a standardized concentration (e.g., 1.0-5.0 x 10^5 CFU/mL).[8]
-
Serial Dilution: The clerodane diterpenes are serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assays
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a pro-inflammatory mediator.[15]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the clerodane diterpenes for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[15]
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which clerodane diterpenes exert their biological effects is crucial for their development as therapeutic agents.
Induction of Apoptosis in Cancer Cells
Several clerodane diterpenes from Polyalthia have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] This is a key mechanism for their cytotoxic activity. The process often involves morphological changes such as cell shrinkage and DNA fragmentation.[3][4]
Caption: Clerodane diterpenes induce apoptosis in cancer cells.
Inhibition of Nitric Oxide (NO) Production
The anti-inflammatory activity of certain clerodane diterpenes is attributed to their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This inhibition helps to control the inflammatory response.
Caption: Clerodane diterpenes inhibit NO production.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of clerodane diterpenes from Polyalthia involves a series of steps from plant extraction to detailed bioassays.
Caption: Bioactivity screening workflow.
Conclusion
Clerodane diterpenes isolated from the genus Polyalthia represent a valuable class of natural products with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antimalarial activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these promising compounds from the laboratory to clinical applications. The elucidation of their mechanisms of action will be pivotal in designing more potent and selective therapeutic agents.
References
- 1. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic clerodane diterpenes from Polyalthia barnesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al mechanism of action
An In-depth Technical Guide on the Putative Mechanism of Action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is not currently available in peer-reviewed literature. This document provides a comprehensive overview of the known biological activities of structurally similar clerodane diterpenes isolated from the same source, Polyalthia longifolia. The information presented herein is intended to infer a putative mechanism of action for the title compound based on the principle of structural analogy.
Introduction
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid isolated from the unripe fruits of Polyalthia longifolia var. pendula[1][2]. Clerodane diterpenes are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties[3][4][5][6]. This guide synthesizes the available research on closely related clerodane diterpenes from P. longifolia to propose a potential mechanism of action for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, focusing on its potential as a cytotoxic and pro-apoptotic agent.
Cytotoxic Activity of Related Clerodane Diterpenes from Polyalthia longifolia
Several clerodane diterpenes isolated from P. longifolia have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. While specific data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is absent, the activities of its analogues provide valuable insights.
Data Presentation
The following table summarizes the cytotoxic activities (IC50 values) of key clerodane diterpenes from P. longifolia against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (Compound 3) | HL-60 (Leukemia) | 13.7 | [3] |
| Polyalthialdoic acid (Compound 2) | HL-60 (Leukemia) | 21.8 | [3] |
| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | A-549 (Lung) | ~1.8 (ED50 µg/ml) | [4] |
| MCF-7 (Breast) | ~1.8 (ED50 µg/ml) | [4] | |
| HT-29 (Colon) | ~1.8 (ED50 µg/ml) | [4] |
Putative Molecular Mechanism of Action
Based on studies of analogous clerodane diterpenes, the anticancer activity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is likely mediated through the induction of apoptosis via multiple signaling pathways.
Induction of Apoptosis via the Mitochondrial-Dependent Pathway
A significant body of evidence points towards the induction of apoptosis through the intrinsic or mitochondrial-dependent pathway as a primary mechanism for clerodane diterpenes. A chloroform fraction of P. longifolia leaf extract, rich in these compounds, was shown to induce apoptosis in human leukemia HL-60 cells. This was characterized by the formation of apoptotic bodies, DNA laddering, loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP)[7].
A closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to induce apoptosis in human bladder cancer and renal cell carcinoma cells through the overproduction of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential. This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the levels of cytosolic cytochrome c, cleaved PARP-1, and caspase-3[8].
Mandatory Visualization:
Caption: Putative mitochondrial-dependent apoptosis pathway.
Modulation of Key Signaling Pathways
Studies on 16-hydroxycleroda-3,13-dien-15,16-olide have revealed its ability to modulate critical signaling pathways involved in cell proliferation and survival. In human renal carcinoma cells, this compound was found to suppress cell proliferation and induce apoptosis by decreasing the phosphorylation of Akt, mTOR, and MEK/ERK[8]. Furthermore, it has been shown to induce autophagy in glioma cells through the generation of ROS and activation of p38 MAPK and ERK-1/2[9].
Mandatory Visualization:
Caption: Modulation of key signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of clerodane diterpenes, as described in the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2, Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization:
Caption: General experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, like other clerodane diterpenes from Polyalthia longifolia, possesses significant anticancer potential. Its putative mechanism of action likely involves the induction of apoptosis through the mitochondrial-dependent pathway and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.
To validate these hypotheses, further research is imperative. This should include the isolation or synthesis of sufficient quantities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al to perform comprehensive in vitro and in vivo studies. Future investigations should focus on:
-
Determining the IC50 values of the pure compound against a broad panel of cancer cell lines.
-
Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Evaluating its efficacy and safety in preclinical animal models of cancer.
Such studies will be crucial in determining the therapeutic potential of this and other related clerodane diterpenes as novel anticancer agents.
References
- 1. phcogrev.com [phcogrev.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro cytotoxic potential of Polyalthia longifolia on human cancer cell lines and induction of apoptosis through mitochondrial-dependent pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16-hydroxy-cleroda-3,13-dien-16,15-olide induced glioma cell autophagy via ROS generation and activation of p38 MAPK and ERK-1/2. | Semantic Scholar [semanticscholar.org]
Technical Whitepaper: The Cytotoxic Effects of Clerodane Diterpenes on Cancer Cells with a Focus on 16-Hydroxycleroda-3,13-dien-15,16-olide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research on the specific compound (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is currently limited. This document provides an in-depth analysis of a closely related and well-studied clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), to offer insights into the potential cytotoxic mechanisms of this compound class.
Introduction
Clerodane diterpenes are a large and diverse class of natural products that have garnered significant interest in oncology research due to their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds, isolated from various plant species, exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4] This technical guide focuses on the cytotoxic properties of clerodane diterpenes, with a detailed examination of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a representative compound of this class. The mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, will be explored.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MDA-MB-231 | Breast Cancer | 15 | MTT |
| MCF-7 | Breast Cancer | 25 | MTT |
| A-498 | Renal Cell Carcinoma | Not explicitly stated, but effective at 10-40 µM | MTT, Colony Formation |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but effective at 10-40 µM | MTT, Colony Formation |
| T24 | Bladder Cancer | Concentration-dependent inhibition observed | MTT |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like 16-Hydroxycleroda-3,13-dien-15,16-olide.
Cell Culture and Compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., A-498, 786-O, T24) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). The stock solution is then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in a buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a detection reagent and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by 16-Hydroxycleroda-3,13-dien-15,16-olide
The cytotoxic effects of 16-Hydroxycleroda-3,13-dien-15,16-olide are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathways affected by 16-Hydroxycleroda-3,13-dien-15,16-olide.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound.
Caption: A general workflow for assessing the cytotoxicity of a test compound.
Mechanisms of Action
Induction of Apoptosis
16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been shown to induce apoptosis in various cancer cells.[1][5] This is characterized by:
-
Reactive Oxygen Species (ROS) Overproduction: CD treatment leads to an accumulation of ROS, which can trigger cellular damage and apoptosis.[5]
-
Mitochondrial Dysfunction: The compound causes a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, which are key executioners of apoptosis.[5]
-
Modulation of Apoptotic Proteins: CD downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins.[5]
Cell Cycle Arrest
CD has been observed to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][6]
-
In renal cell carcinoma, CD induces G2/M phase arrest.[6]
-
In bladder cancer cells, it leads to G0/G1 phase arrest.[1][4]
-
This is accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.[4]
Inhibition of Key Signaling Pathways
The cytotoxic effects of CD are also attributed to its ability to inhibit critical signaling pathways that promote cancer cell survival and proliferation.[1][5]
-
Akt/mTOR Pathway: CD suppresses the phosphorylation of Akt and mTOR, key regulators of cell growth and survival.[5]
-
MEK/ERK Pathway: The compound also inhibits the MEK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[5]
-
EGFR Signaling: In bladder cancer cells, CD has been shown to inactivate the epidermal growth factor receptor (EGFR) and its downstream signaling molecules.[1]
-
Focal Adhesion and Metastasis: CD can induce anoikis (a form of apoptosis in response to cell detachment) by disrupting focal adhesions and downregulating proteins involved in cell migration and invasion, such as FAK, Src, and matrix metalloproteinases (MMPs).[6][7]
Conclusion
While direct research on (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is not yet widely available, the extensive studies on the closely related compound, 16-Hydroxycleroda-3,13-dien-15,16-olide, provide a strong indication of the potential anti-cancer properties of this class of clerodane diterpenes. The ability to induce apoptosis, cause cell cycle arrest, and inhibit multiple oncogenic signaling pathways highlights the therapeutic potential of these natural products. Further investigation into the specific cytotoxic effects and mechanisms of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is warranted to fully elucidate its potential as a novel anti-cancer agent.
References
- 1. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16-Hydroxycleroda-3,13-dien-15,16-olide induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Antifungal Properties of Polyalthia longifolia Extracts: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Polyalthia longifolia, commonly known as the mast tree, is an evergreen tree belonging to the Annonaceae family. Traditionally used in various systems of medicine, this plant has been the subject of numerous scientific investigations exploring its pharmacological properties.[1] Among these, its potent antifungal activity has emerged as a promising area for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antifungal properties of Polyalthia longifolia extracts, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows to support further research and development in this field.
Quantitative Antifungal Activity
The antifungal efficacy of Polyalthia longifolia extracts has been quantified using various metrics, including the zone of inhibition, minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and percentage of mycelial growth inhibition. These data are summarized in the tables below for easy comparison.
Table 1: Zone of Inhibition of Polyalthia longifolia Extracts against Fungal Pathogens
| Plant Part | Extraction Solvent | Fungal Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Bark | Acetone | Candida albicans | 10 | 23 | [2] |
| Bark | Ethanol | Candida albicans | 10 | 10 | [2] |
| Bark | Petroleum Ether | Candida albicans | 10 | 21 | [2] |
| Bark | Ethanol | Candida krusei | 10 | 20 | [2] |
| Leaves | Methanol | Candida albicans | 10 | 15 | [2] |
| Leaves | Methanol | Candida krusei | 10 | 22 | [2] |
| Leaves | Aqueous | Not specified | 0.5 - 10 | 10.6 ± 0.1 to 12.6 ± 0.3 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Polyalthia longifolia Extracts
| Plant Part | Extract Type | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Leaves | Methanolic (PlLm) | Candida albicans P37037 | 5 | 10 | [4] |
| Leaves | Ethanolic (PlLe) | Candida albicans P37037 | 10 | 10 | [4] |
| Leaves | Water (PlLw) | Candida albicans P37037 | 5 | 5 | [4] |
| Stem | Methanolic (PlSm) | Candida albicans P37037 | 5 | 10 | [4] |
| Stem | Ethanolic (PlSe) | Candida albicans P37037 | 5 | 10 | [4] |
| Stem | Water (PlSw) | Candida albicans P37037 | 5 | 5 | [4] |
| Leaves | Petroleum Ether | Rhizoctonia solani | 0.625 | 1.25 | [5] |
Table 3: Mycelial Growth Inhibition of Polyalthia longifolia Extracts
| Plant Part | Extract Type | Fungal Strain | Concentration | % Mycelial Inhibition | Reference |
| Leaves | 100% Alcoholic | Rhizoctonia solani | 10 mg/mL | 69.83 | [6] |
| Leaves | 100% Aqueous | Rhizoctonia solani | 10 mg/mL | 61.15 | [6] |
| Leaves | 50% Hydro-alcoholic | Rhizoctonia solani | 10 mg/mL | 52.07 | [6] |
| Leaves | Aqueous | Aspergillus flavus | 0.5 - 10 mg/mL | 87.6 ± 0.4 | [3] |
| Leaves | Aqueous | Fusarium verticillioides | 0.5 - 10 mg/mL | 97.6 ± 0.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the cited studies on the antifungal properties of Polyalthia longifolia extracts.
Preparation of Plant Extracts
a) Cold Extraction Method [6]
This method is suitable for obtaining crude extracts using various solvents.
-
Plant Material: Dried and powdered leaves of Polyalthia longifolia.
-
Procedure:
-
Suspend 20g of the powdered leaf material in 100 mL of the desired solvent (e.g., 100% aqueous, 100% alcohol, 50% hydro-alcohol).
-
Agitate the suspension for 48 hours.
-
Filter the suspension using Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate using a rotary vacuum evaporator to obtain the dried crude extract.
-
b) Hot Extraction Method (Soxhlet) [2]
This continuous extraction method is effective for extracting compounds with higher solubility at elevated temperatures.
-
Plant Material: Dried and powdered bark or leaves of Polyalthia longifolia.
-
Procedure:
-
Place the powdered plant material in a thimble within a Soxhlet extractor.
-
Use organic solvents such as ethanol, petroleum ether, or acetone for extraction.
-
Heat the solvent, allowing it to vaporize, condense, and percolate through the plant material, thereby extracting the desired compounds.
-
Continue the process until the solvent in the siphon tube becomes colorless.
-
Concentrate the resulting extract to obtain the final product.
-
c) Aqueous Maceration [3]
A simple method for preparing aqueous extracts.
-
Plant Material: 50g of fresh plant material.
-
Procedure:
-
Macerate the plant material with 100 mL of sterile distilled water in a blender.
-
Filter the mixture through muslin cloth.
-
Centrifuge the filtrate at 4000g for 30 minutes.
-
Filter the supernatant through Whatman No. 1 filter paper to obtain the aqueous extract.
-
Antifungal Activity Assays
a) Agar Well Diffusion Method [2][7]
This method is widely used to determine the zone of inhibition of an antimicrobial agent.
-
Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).
-
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri plates.
-
Once the agar solidifies, spread a standardized inoculum of the test fungus on the surface.
-
Create wells of a specific diameter (e.g., 7 mm) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 0.2 mL) of the plant extract at a specific concentration (e.g., 10 mg/mL) into each well.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified duration (e.g., 24-48 hours).
-
Measure the diameter of the clear zone of inhibition around each well.
-
b) Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Media: Mueller-Hinton Broth (MHB) or other suitable liquid media.
-
Procedure:
-
Prepare a series of twofold dilutions of the plant extract in the broth within a 96-well microplate.
-
Add a standardized fungal inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antifungal agent), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the microplate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the extract that visibly inhibits fungal growth.
-
c) Poisoned Food Technique [5][6]
This technique is commonly used to assess the effect of an extract on mycelial growth.
-
Media: Potato Dextrose Agar (PDA).
-
Procedure:
-
Prepare the PDA medium and sterilize it.
-
While the medium is still molten, add the plant extract at the desired concentration to create the "poisoned" medium.
-
Pour the poisoned PDA into sterile Petri plates and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 28 ± 2°C) for a specified period (e.g., seven days).
-
Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate without the extract.
-
Visualizations
The following diagrams illustrate the general workflows for the preparation of Polyalthia longifolia extracts and the subsequent antifungal activity testing.
Caption: General workflow for the preparation of Polyalthia longifolia extracts.
Caption: Workflow for testing the antifungal activity of P. longifolia extracts.
Proposed Mechanism of Antifungal Action
While detailed signaling pathways for the antifungal action of Polyalthia longifolia extracts are not yet fully elucidated in the available scientific literature, studies suggest that the primary mechanism involves the disruption of fungal cell membrane integrity.[4] The phytochemical constituents of the extracts, such as diterpenoids and alkaloids, are believed to interact with the fungal cell membrane, leading to increased permeability and subsequent cell lysis.
Caption: Proposed mechanism of antifungal action of P. longifolia extracts.
Conclusion and Future Directions
The compiled data and methodologies presented in this guide strongly indicate that extracts from Polyalthia longifolia possess significant antifungal properties against a range of pathogenic fungi. The quantitative data provides a solid foundation for comparing the efficacy of different extracts and solvents. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings.
Future research should focus on several key areas. Firstly, the bioassay-guided fractionation of the most potent extracts is necessary to isolate and identify the specific bioactive compounds responsible for the antifungal activity. Secondly, a more in-depth investigation into the precise molecular mechanisms of action, including potential effects on fungal signaling pathways, is crucial for understanding how these compounds exert their effects. Such studies will be instrumental in the rational design and development of new and effective antifungal drugs derived from Polyalthia longifolia. The lack of detailed information on signaling pathways represents a significant knowledge gap that warrants further investigation.
References
- 1. biology-journal.org [biology-journal.org]
- 2. researchtrend.net [researchtrend.net]
- 3. mdpi.com [mdpi.com]
- 4. ecronicon.net [ecronicon.net]
- 5. plantarchives.org [plantarchives.org]
- 6. ijisrt.com [ijisrt.com]
- 7. New Insights into the Antimicrobial Potential of Polyalthia longifolia—Antibiofilm Activity and Synergistic Effect in Combination with Penicillin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Clerodane Diterpenoids: A Technical Guide for Researchers
A deep dive into the prospective anti-inflammatory capabilities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, a member of the promising clerodane diterpenoid class of natural compounds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of the clerodane diterpenoid, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential based on the well-documented anti-inflammatory activities of the broader class of clerodane diterpenoids.[1][2][3][4] This guide outlines the likely mechanisms of action, details relevant experimental protocols for evaluation, and provides a framework for data interpretation.
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a diterpenoid that has been isolated from the unripe fruits of Polyalthia longifolia var. pendula and Viola pendula.[5][6] As a member of the clerodane class, it shares a characteristic structural scaffold that has been associated with a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][4]
Prospective Anti-inflammatory Mechanisms of Action
Clerodane diterpenoids have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[2][7] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammation.[8][9][10][11]
The NF-κB Signaling Pathway:
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[11] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex is activated.[9][12] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12] This releases NF-κB, allowing it to translocate to the nucleus where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8][9] It is hypothesized that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, like other clerodane diterpenoids, may inhibit one or more steps in this pathway, thereby reducing the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is typically quantified through various in vitro assays. The following tables provide a template for presenting such data, which would be crucial for evaluating the potential of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Table 1: Inhibitory Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IC₅₀ (µM) |
Table 2: Inhibition of Superoxide Anion Generation and Elastase Release in fMLP/CB-Induced Human Neutrophils
| Compound Concentration (µM) | Superoxide Anion Inhibition (%) | Elastase Release Inhibition (%) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| IC₅₀ (µM) |
Table 3: Cell Viability in RAW 264.7 Macrophages and Human Neutrophils
| Compound Concentration (µM) | RAW 264.7 Viability (%) | Human Neutrophil Viability (%) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of anti-inflammatory potential. The following are standard protocols for key experiments.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
2. Measurement of Pro-inflammatory Cytokines
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
3. Human Neutrophil Isolation and Activation
-
Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Activation: Neutrophils are pre-treated with the test compound for 15 minutes at 37°C, followed by stimulation with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).
4. Superoxide Anion Generation Assay
-
Principle: The assay measures the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure: The change in absorbance at 550 nm is monitored to quantify superoxide anion production.
5. Elastase Release Assay
-
Principle: The assay measures the cleavage of a specific elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.
-
Procedure: The change in absorbance at 405 nm is measured to determine elastase activity.
6. Cell Viability Assay
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: The reduction of MTT to formazan by metabolically active cells is quantified by measuring the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory activity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is currently lacking, its classification as a clerodane diterpenoid suggests a strong potential for such properties. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate its efficacy and mechanism of action. Future studies should focus on performing the outlined in vitro assays to generate quantitative data on its ability to modulate key inflammatory pathways. Positive findings would warrant further investigation into its in vivo efficacy in animal models of inflammatory diseases, paving the way for its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 7. Crassifolins Q−W: Clerodane Diterpenoids From Croton crassifolius With Anti-Inflammatory and Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. purformhealth.com [purformhealth.com]
Preliminary Bioactivity Screening of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective bioactivities of the clerodane diterpene, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates potential bioactivities and mechanisms of action based on robust studies of the structurally analogous compound, 16-hydroxycleroda-3,13-dien-15,16-olide (CD), which is also isolated from Polyalthia longifolia. This guide outlines potential cytotoxic and anti-inflammatory activities, detailed experimental protocols for their assessment, and visualizes the associated signaling pathways. All quantitative data from the analogue compound is presented for comparative analysis.
Introduction to (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Clerodane diterpenes have been isolated from various plant species and have demonstrated significant potential as therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[1][3] The specific compound is a diterpenoid that has been isolated from plants of the Polyalthia genus, which are known to produce various clerodane diterpenoids with interesting pharmacological profiles.[4][5]
Given the structural similarities to well-studied clerodane diterpenes, it is hypothesized that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al may exhibit comparable cytotoxic and anti-inflammatory properties. This guide will explore these potential activities based on data from its close analogue, 16-hydroxycleroda-3,13-dien-15,16-olide.
Potential Bioactivities and Data Presentation
The primary bioactivities anticipated for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, based on its structural class, are cytotoxicity against cancer cell lines and anti-inflammatory effects. The following tables summarize quantitative data obtained for the analogous compound, 16-hydroxycleroda-3,13-dien-15,16-olide (CD).
Cytotoxic Activity
Clerodane diterpenes are well-documented for their cytotoxic effects against various cancer cell lines.[2] The analogue, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to inhibit the proliferation of human bladder and renal carcinoma cells.[2][6] It has also been found to potentiate the effects of tamoxifen in breast cancer cells.[7]
Table 1: Cytotoxic Activity of 16-hydroxycleroda-3,13-dien-15,16-olide (Analogue Compound)
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|---|
| T24 | Human Bladder Cancer | MTT | Cell Proliferation | Concentration-dependent inhibition | [8] |
| A-498 | Clear Cell Renal Carcinoma | MTT | Cell Viability | Concentration-dependent inhibition | [6] |
| 786-O | Clear Cell Renal Carcinoma | MTT | Cell Viability | Concentration-dependent inhibition | [6] |
| MCF-7 | Breast Cancer | MTT | Cell Growth | Dose-dependent inhibition | [7] |
| MDA-MB-231 | Breast Cancer | MTT | Cell Growth | Dose-dependent inhibition |[7] |
Anti-inflammatory Activity
The anti-inflammatory potential of clerodane diterpenes is a significant area of research.[1][3] While specific anti-inflammatory data for the analogue is not detailed in the provided search results, the general class of clerodane diterpenes is known to exert anti-inflammatory effects by inhibiting key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential bioactivities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with varying concentrations of the test compound for 24, 48, or 72 hours.[1]
-
MTT Addition: Remove the medium and add 2 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).[1]
-
Data Analysis: Measure absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to an untreated control.[1]
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[1]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.[1]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new plate.[1]
-
LDH Reaction: Add an LDH reaction solution to each well and incubate for 30 minutes.[1]
-
Data Analysis: Measure absorbance at 490 nm and calculate the percentage of cytotoxicity.[1]
Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Treatment: Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by clerodane diterpenes.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.
Potential Apoptotic Signaling Pathway
Based on studies of the analogue 16-hydroxycleroda-3,13-dien-15,16-olide, a potential mechanism of action involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades.[2][6][8]
Caption: Potential signaling pathways modulated by the compound to induce apoptosis.
Conclusion
While direct experimental evidence for the bioactivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is not yet prevalent in the literature, a strong case can be made for its potential as a cytotoxic and anti-inflammatory agent based on the activities of the structurally similar clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for the preliminary screening and further investigation of this compound. Future studies should aim to directly assess these bioactivities to confirm the hypotheses presented herein and to fully elucidate the therapeutic potential of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
References
- 1. benchchem.com [benchchem.com]
- 2. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16-Hydroxycleroda-3,13-dien-15,16-olide and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a detailed, albeit theoretical, synthetic protocol for the novel clerodane diterpenoid, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. As no direct synthesis has been reported in the literature for this specific rearranged clerodane, the following protocol is a proposed multi-step pathway. This pathway is designed by integrating established synthetic methodologies for the formation of the clerodane core, A-ring contraction via rearrangement reactions, and the construction of the characteristic hydroxybutenolide side chain.[1] This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds.
Proposed Retrosynthetic Analysis
The target molecule features a complex (4->2)-abeo-clerodane skeleton, a C3-aldehyde, and a C16-hydroxybutenolide moiety. The proposed retrosynthesis hinges on a key late-stage A-ring contraction of a more readily accessible clerodane precursor. The hydroxybutenolide can be derived from a furan precursor, a common strategy in the synthesis of related natural products.[2][3]
Experimental Protocols
The following is a proposed multi-step synthesis. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for moisture-sensitive steps.
Step 1: Synthesis of the Clerodane Core (Intermediate 2)
The synthesis begins with the construction of the fundamental bicyclic clerodane skeleton. A plausible approach involves a Diels-Alder reaction to form the decalin core, a strategy that has been successfully employed in the synthesis of various clerodane diterpenoids.[4]
-
Reaction: Diels-Alder cycloaddition between a suitable diene (e.g., a vinylcyclohexene derivative) and a dienophile (e.g., a substituted quinone), followed by subsequent reduction and functional group manipulation to yield the basic clerodane skeleton (Intermediate 2).
-
Detailed Protocol:
-
To a solution of diene 1a (1.0 eq) in toluene (0.1 M), add dienophile 1b (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude adduct is then subjected to a series of reduction and protection steps (e.g., catalytic hydrogenation, silylation of alcohols) to afford the functionalized clerodane core 2 .
-
Purify by column chromatography on silica gel.
-
Step 2: Elaboration of the Side Chain Precursor (Intermediate 3)
With the core in hand, the next phase involves the installation of the furan-containing side chain at C-9.
-
Reaction: A coupling reaction, such as a Stille or Suzuki coupling, can be used to attach a 3-furyl group.
-
Detailed Protocol:
-
To a solution of a C-9 functionalized clerodane (e.g., a vinyl triflate or iodide) 2 (1.0 eq) in anhydrous 1,4-dioxane (0.1 M), add (3-furyl)tributylstannane (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous KF solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the furan-substituted clerodane 3 .
-
Step 3: Formation of the Hydroxybutenolide Ring (Intermediate 4)
The furan moiety is converted to the desired hydroxybutenolide via a photosensitized oxidation.[2][3]
-
Reaction: Singlet oxygen oxidation of the furan ring.
-
Detailed Protocol:
-
Dissolve the furan-clerodane 3 (1.0 eq) and Rose Bengal (0.02 eq) as a photosensitizer in a mixture of CH₂Cl₂ and MeOH (10:1, 0.05 M).
-
Cool the solution to -78 °C and bubble oxygen through the solution while irradiating with a 150 W tungsten lamp.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Purge the solution with argon to remove excess oxygen.
-
Add thiourea (2.0 eq) and allow the mixture to warm to room temperature.
-
Concentrate the solvent and purify the crude product by column chromatography to afford the 16-hydroxycleroda-2,13-dien-15,16-olide 4 .
-
Step 4: A-Ring Functionalization (Intermediate 5)
Introduction of oxygenation at C-2 and C-3 is necessary to set the stage for the ring contraction. This can be achieved through stereoselective dihydroxylation followed by oxidation.
-
Reaction: Dihydroxylation of the C-2/C-3 olefin and subsequent selective oxidation.
-
Detailed Protocol:
-
To a solution of intermediate 4 (1.0 eq) in a t-BuOH/water mixture (1:1, 0.1 M), add AD-mix-β (1.4 g per mmol of olefin).
-
Stir vigorously at room temperature for 24 hours.
-
Quench the reaction by adding solid Na₂SO₃ and stir for another hour.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting diol is then selectively oxidized at the C-3 position using a mild oxidant like Dess-Martin periodinane (DMP) to yield the α-hydroxy ketone 5 .
-
Step 5: A-Ring Contraction and Aldehyde Formation (Target Molecule 6)
This crucial step involves a rearrangement of the A-ring to form the (4->2)-abeo skeleton. A benzylic acid-type rearrangement of the α-hydroxy ketone (diosphenol) intermediate is a plausible method for this transformation.[5]
-
Reaction: Base-catalyzed rearrangement of the α-hydroxy ketone.
-
Detailed Protocol:
-
Dissolve the α-hydroxy ketone 5 (1.0 eq) in a solution of methanolic potassium hydroxide (2 M).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
The resulting rearranged carboxylic acid is then reduced to the corresponding aldehyde 6 using a controlled reduction, for example, by conversion to a Weinreb amide followed by reduction with DIBAL-H.
-
Purify the final product by preparative HPLC.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthetic pathway.
Table 1: Reaction Conditions and Yields
| Step | Intermediate | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | Diels-Alder / Reduction | Diene 1a , Dienophile 1b | Toluene | 110 | 24 | 65 |
| 2 | 3 | Stille Coupling | (3-furyl)tributylstannane, Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 12 | 80 |
| 3 | 4 | Photooxidation | O₂, Rose Bengal | CH₂Cl₂/MeOH | -78 | 2 | 75 |
| 4 | 5 | Dihydroxylation / Oxidation | AD-mix-β, DMP | t-BuOH/H₂O, CH₂Cl₂ | RT | 24 / 2 | 70 |
| 5 | 6 | Rearrangement / Reduction | KOH, DIBAL-H | MeOH, THF | Reflux / -78 | 4 / 3 | 50 |
Table 2: Spectroscopic Data for Target Molecule 6
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to an aldehyde proton (~9.5 ppm), olefinic protons, and characteristic shifts for the rearranged clerodane skeleton. |
| ¹³C NMR | Carbonyl signal for the aldehyde (~200 ppm), lactone carbonyl (~175 ppm), and signals for the rearranged bicyclic core. |
| IR (cm⁻¹) | 3400 (O-H), 1750 (lactone C=O), 1680 (aldehyde C=O), 1640 (C=C). |
| HRMS (m/z) | Calculated [M+H]⁺ for C₂₀H₂₄O₅, found within ±5 ppm. |
Mandatory Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: A flowchart of the proposed synthetic pathway.
Diagram 2: Logical Relationship of Key Transformations
Caption: Key transformations in the proposed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile method for the synthesis of clerodane diterpenoids: synthesis of cis and trans representatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: NMR Characterization of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the existence of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, isolated from Polyalthia longifolia, is confirmed in the literature, the specific, comprehensive ¹H and ¹³C NMR spectral data were not available in the public domain at the time of this writing.[1] This document therefore serves as a detailed protocol and application note template. The provided NMR data tables are illustrative, based on the known chemical structure and spectral characteristics of closely related clerodane diterpenoids, and should be used as a guide for interpretation rather than as reference values.
Introduction
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a rearranged, or abeo, clerodane diterpenoid isolated from the leaves and unripe fruits of Polyalthia longifolia var. pendula.[1] Clerodane diterpenes are a large class of natural products known for a wide range of biological activities. The structural elucidation of such complex molecules is critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). This note provides a comprehensive protocol for the structural characterization of the title compound using a suite of 1D and 2D NMR experiments.
Experimental Protocols
Sample Preparation
-
Compound Isolation: The compound is assumed to be isolated and purified from its natural source (Polyalthia longifolia) using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).
-
NMR Sample: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and coupling constants.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identify proton-proton spin coupling networks, typically through two or three bonds (²JHH, ³JHH). This is crucial for mapping out connected aliphatic chains.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is the key experiment for connecting different spin systems and assigning quaternary carbons, thereby assembling the complete carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons. NOE correlations are observed between protons that are close in space (< 5 Å), which is essential for elucidating the relative stereochemistry of the molecule.
NMR Data Processing
-
Process all acquired data using appropriate NMR software (e.g., Bruker TopSpin, MestReNova, ACD/Labs).
-
Apply Fourier transformation with appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs).
-
Perform phase and baseline corrections for all spectra.
-
Calibrate the ¹H spectra to the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm).
-
Calibrate the ¹³C spectra to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm) or TMS (δ 0.00 ppm).
Data Presentation and Interpretation
The following tables summarize the expected NMR data for the title compound.
Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃) Caption: These are representative values based on the structure and related compounds. Actual experimental values may vary.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 6.50-6.70 | t | 3.5 |
| 3-CHO | 9.40-9.50 | s | - |
| 5 | 2.00-2.15 | m | - |
| 6α | 1.50-1.60 | m | - |
| 6β | 1.70-1.85 | m | - |
| 7α | 1.40-1.55 | m | - |
| 7β | 1.60-1.75 | m | - |
| 8 | 1.80-1.95 | m | - |
| 10 | 2.20-2.35 | m | - |
| 11α | 2.40-2.50 | dd | 14.0, 5.0 |
| 11β | 2.60-2.70 | dd | 14.0, 8.0 |
| 12α | 1.90-2.05 | m | - |
| 12β | 2.10-2.25 | m | - |
| 14 | 6.90-7.10 | t | 7.0 |
| 16 | 5.90-6.10 | t | 1.5 |
| 17 (CH₃) | 0.85-0.95 | d | 6.5 |
| 18 (CH₃) | 1.00-1.10 | s | - |
| 19 (CH₃) | 0.90-1.00 | s | - |
| 20 (CH₃) | 0.75-0.85 | d | 7.0 |
Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃) Caption: These are representative values based on the structure and related compounds. Actual experimental values may vary.
| Position | δ (ppm) | DEPT |
| 1 | 35-40 | CH₂ |
| 2 | 140-145 | CH |
| 3 | 150-155 | C |
| 4 | 38-42 | C |
| 5 | 50-55 | CH |
| 6 | 20-25 | CH₂ |
| 7 | 30-35 | CH₂ |
| 8 | 35-40 | CH |
| 9 | 40-45 | C |
| 10 | 45-50 | CH |
| 11 | 30-35 | CH₂ |
| 12 | 25-30 | CH₂ |
| 13 | 135-140 | C |
| 14 | 140-145 | CH |
| 15 | 170-175 | C |
| 16 | 100-105 | CH |
| 17 (CH₃) | 15-20 | CH₃ |
| 18 (CH₃) | 25-30 | CH₃ |
| 19 (CH₃) | 18-22 | CH₃ |
| 20 (CH₃) | 15-20 | CH₃ |
| 3-CHO | 190-195 | CH |
Visualizations
Experimental Workflow
The logical flow from sample preparation to final structure confirmation is depicted below.
References
Application Note: HPLC Analysis of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, a clerodane diterpene, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined are suitable for purity assessment, quantification in extracts, and quality control in drug development processes.
Introduction
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a modified clerodane diterpene that has been isolated from natural sources such as the unripe fruits of Polyalthia longifolia var. pendula[1]. Clerodane diterpenes are a large class of natural products known for a wide range of biological activities, making their accurate quantification crucial for research and pharmaceutical development[2]. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds due to its high resolution and sensitivity[3].
This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. The described protocol includes sample preparation from a plant matrix, chromatographic conditions, and method validation parameters.
Experimental Protocols
A representative workflow for the extraction and clean-up of the target analyte from a plant matrix is outlined below. This procedure is designed to isolate diterpenoids and remove interfering polar and non-polar impurities.
Caption: Experimental workflow from sample extraction to HPLC analysis.
Protocol:
-
Grinding: Dry the plant material (e.g., fruits, leaves) at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh)[4].
-
Extraction: Accurately weigh approximately 1.0 g of the powdered material. Perform extraction with 20 mL of methanol using ultrasonication for 30-60 minutes at room temperature[4].
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter[5].
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
SPE Clean-up:
-
Re-dissolve the crude extract in a small volume of 10% methanol in water[4].
-
Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of water[4].
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove highly polar impurities[4].
-
Elute the target diterpenoid fraction with 5 mL of methanol[4].
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase mixture (80:20 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection[6].
The separation is achieved on a C18 column using a gradient elution of water and acetonitrile with a formic acid modifier to ensure good peak shape.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][4] |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Detection | UV at 220 nm[4] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80.0 | 20.0 |
| 25.0 | 20.0 | 80.0 |
| 30.0 | 0.0 | 100.0 |
| 35.0 | 0.0 | 100.0 |
| 35.1 | 80.0 | 20.0 |
| 45.0 | 80.0 | 20.0 |
References
Application Notes and Protocols for Anti-Helicobacter pylori Assay of Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-Helicobacter pylori (H. pylori) activity of diterpenoids. The protocols detailed below are foundational for screening novel therapeutic agents derived from natural sources.
Introduction
Helicobacter pylori is a pathogenic bacterium that colonizes the gastric mucosa of more than half of the world's population. It is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The rising prevalence of antibiotic resistance in H. pylori necessitates the discovery and development of novel antimicrobial agents. Diterpenoids, a class of naturally occurring chemical compounds, have emerged as promising candidates due to their diverse biological activities, including antimicrobial properties. This document outlines the standard assays to evaluate the efficacy of diterpenoids against H. pylori.
Significance of Diterpenoids as Anti-H. pylori Agents
Diterpenoids are a large and structurally diverse group of secondary metabolites found in various plant resins, fungi, and marine organisms. Several studies have highlighted the potential of different classes of diterpenoids, such as labdanes and pimaranes, to inhibit the growth of H. pylori. Their mechanisms of action are varied and may include disruption of the bacterial cell membrane, inhibition of essential enzymes like urease, and interference with bacterial adhesion to gastric epithelial cells. The exploration of diterpenoids offers a promising avenue for the development of new therapeutic strategies to combat H. pylori infections, potentially overcoming existing resistance mechanisms.
Quantitative Data Summary
The following table summarizes the reported anti-H. pylori activity of various diterpenoids. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Diterpenoid Class | Compound Name | Source Organism | H. pylori Strain(s) | Assay Method | MIC (µg/mL) | MIC (µM) | Reference |
| Labdane | Eldaricoxide A (1) | Pinus eldarica | 51 | Broth dilution | - | 95 (MIC₅₀) | [1][2][3][4] |
| Labdane | Manoyl oxide acid (3) | Pinus eldarica | 51 | Broth dilution | - | 92 (MIC₅₀) | [1][2][3][4] |
| Pimarane | Trichanthol A (1) | Icacina trichantha | Standard and drug-resistant strains | Not specified | 8 - 64 | - | [5] |
| Pimarane | Trichanthol B (2) | Icacina trichantha | Standard and drug-resistant strains | Not specified | 8 - 64 | - | [5] |
| Pimarane | Known Pimarane Analogs (3-12) | Icacina trichantha | Standard and drug-resistant strains | Not specified | 8 - 64 | - | [5] |
| Pimarane | ent-pimara-8(14),15-dien-19-oic acid | Viguiera arenaria | Oral Pathogens | Microdilution broth | 2 - 8 | - | [6][7] |
| Pimarane | ent-8(14),15-pimaradien-3β-ol | Viguiera arenaria | Oral Pathogens | Microdilution broth | 2 - 8 | - | [6][7] |
| Pimarane | ent-15-pimarene-8β,19-diol | Viguiera arenaria | Oral Pathogens | Microdilution broth | 2 - 8 | - | [6][7] |
| Pimarane | ent-8(14),15-pimaradien-3β-acetoxy | Viguiera arenaria | Oral Pathogens | Microdilution broth | 2 - 8 | - | [6][7] |
| Pimarane | Sodium salt of ent-pimara-8(14),15-dien-19-oic acid | Viguiera arenaria | Oral Pathogens* | Microdilution broth | 2 - 8 | - | [6][7] |
Note: While not directly against H. pylori, the potent activity of these pimarane diterpenoids against other oral pathogens suggests their potential for broader antimicrobial applications.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
H. pylori strains (e.g., ATCC 43504, clinical isolates)
-
Brucella broth supplemented with 5-10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Diterpenoid stock solutions (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., metronidazole, clarithromycin)
-
Negative control (broth with solvent)
-
Microplate reader
-
Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Preparation of Inoculum: Culture H. pylori on a suitable agar medium for 48-72 hours under microaerophilic conditions at 37°C. Harvest the bacterial cells and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Diterpenoids: Prepare a two-fold serial dilution of the diterpenoid stock solution in Brucella broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the diterpenoid, typically DMSO at a final concentration of ≤1%). Also, include a well with sterile broth as a blank.
-
Incubation: Incubate the microtiter plates at 37°C for 48-72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is the lowest concentration of the diterpenoid at which no visible growth of H. pylori is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Dilution Assay for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, upon which the microorganism is inoculated.
Materials:
-
H. pylori strains
-
Mueller-Hinton agar supplemented with 5-10% defibrinated sheep blood
-
Diterpenoid stock solutions
-
Positive control antibiotic
-
Petri dishes
-
Incubator with microaerophilic conditions
Procedure:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of the diterpenoid. Also, prepare a control plate without any antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate a small volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is the lowest concentration of the diterpenoid that completely inhibits the visible growth of H. pylori on the agar surface.
Urease Inhibition Assay
Urease is a key enzyme for H. pylori survival in the acidic environment of the stomach. Inhibiting this enzyme is a valid therapeutic strategy.
Materials:
-
Crude urease extract from H. pylori or commercially available jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Diterpenoid solutions
-
Positive control urease inhibitor (e.g., acetohydroxamic acid)
-
Nessler's reagent or a phenol-hypochlorite based reagent for ammonia detection
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the phosphate buffer, urease enzyme solution, and the diterpenoid solution at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Quantification of Ammonia: Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method (e.g., Nessler's reagent). Read the absorbance at the appropriate wavelength (e.g., 450 nm for Nessler's reagent).
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Visualizations
Caption: Workflow for the Broth Microdilution Anti-H. pylori Assay.
Caption: Mechanism of H. pylori Urease and its Inhibition by Diterpenoids.
References
- 1. Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti- Helicobacter pylori Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pimarane-derived diterpenoids with anti-Helicobacter pylori activity from the tuber of Icacina trichantha - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pimarane-type Diterpenes: Antimicrobial Activity against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
in vitro cytotoxicity assay of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al on HL-60 cells
Introduction
Clerodane diterpenes are a class of natural products isolated from various plants that have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] This document outlines the in vitro cytotoxicity of a representative clerodane diterpene, 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide, on human promyelocytic leukemia HL-60 cells. The HL-60 cell line is a widely used in vitro model for studying myeloid lineage differentiation and for screening potential anti-leukemic compounds.[3][4] The protocols detailed below provide a framework for assessing the anti-proliferative and apoptotic effects of this class of compounds.
Data Presentation
The cytotoxic potential of clerodane diterpenes against HL-60 cells has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the reported IC₅₀ value for 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide.
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 | Not Specified | 13.7 | [5][6] |
Experimental Protocols
The human promyelocytic leukemia HL-60 cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% FBS
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (or representative clerodane diterpene)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Protocol:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Morphological changes associated with apoptosis can be observed using the fluorescent DNA stain Hoechst 33342. Apoptotic cells typically exhibit condensed or fragmented nuclei.
Materials:
-
HL-60 cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 solution (10 mg/mL stock)
-
4% paraformaldehyde in PBS
-
Fluorescence microscope
Protocol:
-
Treat HL-60 cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the nuclear morphology under a fluorescence microscope with a UV filter.
Mandatory Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis in HL-60 cells.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Mechanism of Action: Induction of Apoptosis
Studies on clerodane diterpenes in HL-60 cells suggest that their cytotoxic activity is mediated through the induction of apoptosis.[5][7] This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6]
The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[8][9] Down-regulation of Bcl-2 has been observed during differentiation and apoptosis in HL-60 cells.[10][11] It is hypothesized that clerodane diterpenes may alter the balance of these proteins, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[12]
Released cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[13] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which is responsible for the cleavage of various cellular substrates, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[13][14] The activation of caspases is a critical step in the apoptotic process induced by various stimuli in HL-60 cells.[15]
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia barnesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leukemia cell lines: in vitro models for the study of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation and function of Bcl-2 during differentiation-induced cell death in HL-60 promyelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl2 inhibits apoptosis associated with terminal differentiation of HL-60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Assessing the Anti-Inflammatory Activity of Natural Products Using RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: The inflammatory response is a critical physiological process. However, chronic inflammation contributes to the pathogenesis of numerous diseases. Macrophages are key players in orchestrating the inflammatory response, primarily through the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The murine macrophage cell line, RAW 264.7, is a widely used and reliable in vitro model to study inflammation and screen for potential anti-inflammatory compounds.[1][2][3] Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells mimic the inflammatory response of primary macrophages, activating intracellular signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators.[4][5] This application note provides a detailed set of protocols to assess the anti-inflammatory potential of natural products by quantifying their ability to inhibit the production of NO and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.
Overall Experimental Workflow
The general procedure involves culturing RAW 264.7 macrophages, determining the non-cytotoxic concentration of the test compound, inducing an inflammatory response with LPS in the presence of the compound, and finally, quantifying the levels of inflammatory markers in the cell culture supernatant.
Caption: High-level workflow for screening natural products.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and passaging the RAW 264.7 macrophage cell line.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 culture flasks
-
CO2 Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.[6][7]
-
Cell Thawing: Thaw a frozen vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.[8] Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days.[8]
-
Passaging: When cells reach 80-90% confluency, remove the medium. Wash the cell monolayer once with sterile PBS. Add 3-4 mL of fresh complete medium and detach the adherent cells using a cell scraper.[8] Collect the cell suspension and subculture at a ratio of 1:3 to 1:6 into new flasks.
-
Protocol 2: Determining Cell Viability (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentrations of the natural product using the MTT assay.[7][9]
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
96-well flat-bottom plates
-
Natural product stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium.[6] Incubate overnight.
-
Treatment: Prepare serial dilutions of the natural product in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the supernatant. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes at room temperature.[9][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. Use concentrations that show >90% viability for subsequent experiments.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[11]
-
Materials:
-
Supernatant from treated and stimulated cells (from Protocol 2 setup)
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (NaNO2) standard solution
-
96-well plate
-
-
Procedure:
-
Experimental Setup: Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in a 96-well plate) and incubate overnight.[1]
-
Treatment and Stimulation: Pre-treat the cells with non-cytotoxic concentrations of the natural product for 1-2 hours. Then, add LPS (final concentration 1 µg/mL) to induce inflammation.[1][12] Include control groups: untreated cells, cells treated with LPS only, and cells with natural product only.
-
Incubation: Incubate the plate for 24 hours.[1]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate. Add an equal volume (50-100 µL) of the freshly prepared Griess reagent to all wells containing supernatants and standards.[1][13]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[1]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Supernatant from treated and stimulated cells
-
Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Sample Collection: Collect the cell culture supernatant after 6-24 hours of LPS stimulation, as cytokine expression kinetics can vary.[14][15] Centrifuge to remove cell debris and store at -80°C if not used immediately.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's specific protocol. A general workflow is as follows: a. Coat a 96-well plate with the capture antibody. b. Block non-specific binding sites. c. Add standards and samples (supernatants) to the wells. d. Add the detection antibody. e. Add a streptavidin-HRP conjugate. f. Add the TMB substrate and incubate until color develops.[16] g. Stop the reaction with a stop solution.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated from the recombinant cytokine standards provided in the kit.[17]
-
Data Presentation
Quantitative data should be summarized for clear comparison. Below are example tables.
Table 1: Cytotoxicity of Natural Product X on RAW 264.7 Macrophages
| Concentration (µg/mL) | Cell Viability (%) ± SD |
| Control (0) | 100.0 ± 4.5 |
| 1.0 | 98.7 ± 3.9 |
| 5.0 | 97.2 ± 5.1 |
| 10.0 | 95.5 ± 4.2 |
| 25.0 | 91.8 ± 3.7 |
| 50.0 | 75.3 ± 6.8 |
| 100.0 | 45.1 ± 5.5 |
Table 2: Effect of Natural Product X on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (No LPS) | 2.1 ± 0.5 | 15.4 ± 4.3 | 10.2 ± 3.1 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 3580.1 ± 210.5 | 1850.7 ± 155.2 |
| LPS + NP-X (5 µg/mL) | 30.2 ± 2.5 | 2455.6 ± 180.3 | 1230.4 ± 110.9 |
| LPS + NP-X (10 µg/mL) | 21.5 ± 1.9 | 1670.3 ± 155.2 | 850.6 ± 98.7 |
| LPS + NP-X (25 µg/mL) | 12.8 ± 1.1 | 890.7 ± 95.8 | 425.1 ± 55.4*** |
| *Data are representative. Statistical significance vs. LPS-only group: *p<0.05, **p<0.01, **p<0.001. |
Signaling Pathway Visualization
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates downstream signaling cascades, primarily through MyD88-dependent pathways, leading to the activation of NF-κB and MAPKs (p38, JNK, ERK).[4] These transcription factors then move into the nucleus to induce the expression of pro-inflammatory genes, including iNOS (for NO production), TNF-α, and IL-6.[5][18]
Caption: LPS-induced NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-activated protein kinase up-regulates LPS-induced NF-kappaB activation in the development of lung injury and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell culture of RAW264.7 cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Clerodane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodane diterpenes are a large and structurally diverse class of natural products isolated from various plants, fungi, and marine organisms.[1] This group of compounds has garnered significant interest due to a wide range of biological activities, including antifungal properties.[1][2] These application notes provide an overview of the methodologies used to assess the antifungal susceptibility of clerodane diterpenes, present available quantitative data, and offer detailed experimental protocols for key assays.
Data Presentation: Antifungal Activity of Clerodane Diterpenes
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various clerodane diterpenes against a selection of fungal pathogens. This data provides a comparative view of their antifungal potency.
Table 1: Antifungal Activity of Clerodane Diterpenes from Polyalthia longifolia
| Compound | Fungal Species | MIC (µM) | Reference |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Candida albicans NCIM3557 | 50.3 | [3] |
| Cryptococcus neoformans NCIM3542 | 100.6 | [3] | |
| Neurospora crassa NCIM870 | 201.2 | [3] |
Table 2: Antifungal Activity of Clerodane Diterpenes from Croton macrostachys
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Floridolide A | Candida albicans ATCC 24433 | >1000 | [4] |
| Candida krusei ATCC 6258 | >1000 | [4] | |
| Hardwickic acid | Candida albicans ATCC 24433 | 125 | [4] |
| Candida krusei ATCC 6258 | 250 | [4] | |
| 12-oxo-hardwickic acid | Candida albicans ATCC 24433 | 7.81 | [4] |
| Candida krusei ATCC 6258 | 15.62 | [4] |
Table 3: Antifungal Activity of Clerodane Diterpenes from Solidago gigantea
| Compound | Fungal Species | MIC (µM) | Reference |
| Solidagoic acid K | Fusarium graminearum | >402 | [5] |
| Solidagodiol | Fusarium graminearum | >402 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of novel clerodane diterpenes.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing the antifungal activity of natural products like clerodane diterpenes.
1. Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Clerodane diterpene stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
2. Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the fungal suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the clerodane diterpene stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (a known antifungal agent) and a negative control (medium with the solvent used to dissolve the test compound, at the same concentration as in the test wells). Also, include a growth control well containing only the medium and the fungal inoculum.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Alternatively, the MIC can be determined spectrophotometrically by reading the absorbance at a suitable wavelength (e.g., 530 nm).
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity and is useful for initial screening.
1. Materials:
-
Petri dishes (100 mm)
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)
-
Sterile paper disks (6 mm diameter)
-
Fungal isolates
-
Clerodane diterpene solution of known concentration
-
Positive control antifungal disks
-
Sterile swabs
-
Incubator
2. Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution protocol (Protocol 1, Step 2.1 and 2.2).
3. Assay Procedure:
-
Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known amount of the clerodane diterpene solution. Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
Protocol 3: Flow Cytometry-Based Susceptibility Testing
This method offers a more rapid and quantitative assessment of fungal viability after exposure to the test compound.
1. Materials:
-
Flow cytometer
-
Fungal isolates
-
Appropriate broth medium
-
Clerodane diterpene stock solution
-
Fluorescent viability dye (e.g., propidium iodide, FUN-1)
-
Test tubes or microcentrifuge tubes
-
Incubator
2. Assay Procedure:
-
Prepare a fungal suspension and serially diluted concentrations of the clerodane diterpene as described in the broth microdilution protocol (Protocol 1, Steps 2 and 3.1).
-
Incubate the fungal cells with the compound for a shorter duration (e.g., 1-4 hours) at 35°C.
-
After incubation, add the fluorescent viability dye to each tube according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for dye uptake.
-
Analyze the samples on a flow cytometer. The instrument will measure the fluorescence of individual cells, allowing for the quantification of live and dead cells in each sample.
-
The MIC can be defined as the lowest concentration of the compound that results in a significant increase in the percentage of non-viable cells compared to the untreated control.
Mandatory Visualizations
Proposed Mechanism of Action of Antifungal Clerodane Diterpenes
The antifungal activity of some clerodane diterpenes is attributed to their ability to compromise cell membrane and cell wall integrity, and to induce the production of intracellular reactive oxygen species (ROS).[3]
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait - PMC [pmc.ncbi.nlm.nih.gov]
developing a research protocol for studying (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Application Notes and Research Protocol: (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid, a class of natural products known for a wide array of biological activities.[1][2][3] These compounds are secondary metabolites found in various plants, fungi, and marine organisms.[1][2] Clerodane diterpenes have demonstrated significant potential as anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant agents.[1][2][4] The title compound has been isolated from plant sources such as Viola pendula and Polyalthia longifolia var. pendula.[5][][7] This document outlines a comprehensive research protocol for the investigation of its potential therapeutic properties, from initial characterization to in vitro biological evaluation and mechanism of action studies.
Chemical Properties
A summary of the known physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [5][][8] |
| Molecular Weight | 332.43 g/mol | [5][][8] |
| CAS Number | 935293-70-2 | [5][][8] |
| Appearance | Solid/Oil | [][8] |
| Purity | ≥98% (commercially available) | [8] |
Table 1: Physicochemical Properties of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. This table summarizes the key chemical identifiers and physical state of the compound.
Experimental Protocols
The following protocols provide a roadmap for the systematic investigation of the biological activities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
1. General Experimental Workflow
The overall research plan follows a standard pipeline for natural product drug discovery.[9][10][11][12] This involves isolation and purification of the compound, structural elucidation, and a tiered approach to biological screening, followed by more in-depth mechanistic studies for any identified activities.
Figure 1: A generalized experimental workflow for the investigation of the biological activities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) potential of the compound against a panel of human cancer cell lines.
Materials:
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| HeLa | |
| A549 | |
| HepG2 | |
| Normal Fibroblasts |
Table 2: Cytotoxicity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. This table will be used to record the IC₅₀ values of the compound against different cancer cell lines and a non-cancerous cell line to assess selectivity.
3. Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (0.1 to 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Data Presentation:
| Compound Concentration (µM) | NO Production (% of Control) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 3: Inhibition of Nitric Oxide Production. This table will present the dose-dependent effect of the compound on NO production in LPS-stimulated macrophages.
4. Hypothetical Signaling Pathway for Anti-inflammatory Action
Based on the known anti-inflammatory activities of other clerodane diterpenes, a plausible mechanism of action is the inhibition of the NF-κB signaling pathway.
Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action of the test compound via inhibition of the NF-κB pathway.
5. Protocol for Western Blot Analysis of NF-κB Pathway Proteins
This protocol is to investigate the effect of the compound on the protein expression levels of key components of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the NO inhibition assay. After treatment, lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Protein | Control | LPS | LPS + Compound (Low Dose) | LPS + Compound (High Dose) |
| p-IKK/IKK | ||||
| p-IκBα/IκBα | ||||
| Nuclear NF-κB p65 |
Table 4: Effect on NF-κB Signaling Proteins. This table will summarize the relative protein expression levels to determine the impact of the compound on the NF-κB pathway.
This document provides a detailed framework for the systematic investigation of the biological properties of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. The proposed protocols for cytotoxicity and anti-inflammatory screening, along with the outlined mechanistic studies, will enable a thorough evaluation of its therapeutic potential. The provided diagrams and data tables offer a clear structure for experimental planning and data presentation. Further studies can be expanded to include other potential activities and in vivo validation based on the initial findings.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
- 9. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory and cytotoxic properties.[1][2] This document provides detailed application notes and protocols for the preclinical in vivo evaluation of this compound, focusing on toxicity, anti-inflammatory, and anti-cancer efficacy studies. These protocols are designed to guide researchers in the systematic investigation of this compound's therapeutic potential.
Compound Formulation and Administration
Due to the likely low aqueous solubility of this diterpenoid, a suitable vehicle is necessary for in vivo administration. The following formulation is a general starting point and may require optimization based on the compound's specific physicochemical properties.
Protocol 1: Vehicle Formulation for Oral Administration
-
Objective: To prepare a homogenous suspension of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al for oral gavage.
-
Materials:
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of the compound in a minimal amount of DMSO.
-
Add PEG400 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Add sterile saline to the desired final volume and vortex to create a stable suspension. A common final vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Administration: Administer the formulation to animals via oral gavage at a volume of 5-10 mL/kg body weight.
Toxicity Studies
Prior to efficacy studies, it is crucial to determine the safety profile of the compound. The following protocols are based on OECD guidelines.[3][4]
Protocol 2: Acute Oral Toxicity Study (OECD 423)
-
Objective: To determine the acute toxic effects and the LD50 cutoff value of a single oral dose of the compound.[3][5]
-
Animal Model: Female Wistar rats (8-12 weeks old).
-
Experimental Design:
-
A stepwise procedure is used with 3 animals per step.
-
Dosing is initiated at a starting dose of 300 mg/kg.
-
If no mortality occurs, the dose is increased to 2000 mg/kg.
-
If mortality is observed, the dose is decreased.
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of the compound.
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 0-14) | Gross Necropsy Findings |
| Vehicle | 3 | ||||
| 300 | 3 | ||||
| 2000 | 3 |
Protocol 3: Subacute Oral Toxicity Study (OECD 407)
-
Objective: To evaluate the toxic effects of repeated oral administration of the compound for 28 days.[4][6]
-
Animal Model: Male and female Wistar rats (n=5/sex/group).
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (The doses are selected based on the results of the acute toxicity study).
-
-
Procedure:
-
Administer the compound or vehicle daily for 28 days via oral gavage.
-
Monitor for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, record organ weights, and preserve tissues for histopathological examination.
-
-
Data Presentation:
Table 2.1: Hematological Parameters
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| RBC | ||||
| WBC | ||||
| Hemoglobin |
| Platelets | | | | |
Table 2.2: Clinical Chemistry Parameters
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| ALT | ||||
| AST | ||||
| BUN |
| Creatinine | | | | |
Table 2.3: Relative Organ Weights
| Organ | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Liver | ||||
| Kidneys | ||||
| Spleen |
| Heart | | | | |
Anti-inflammatory Activity
Based on the known activities of clerodane diterpenes, the anti-inflammatory potential of the compound will be investigated using two standard in vivo models.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the compound.[7][8][9]
-
Animal Model: Male Wistar rats (150-200g).
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: Compound (Low dose)
-
Group 3: Compound (High dose)
-
Group 4: Indomethacin (10 mg/kg, positive control)
-
-
Procedure:
-
Administer the compound, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Presentation:
| Treatment Group | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 5 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0 | ||||
| Compound (Low Dose) | |||||
| Compound (High Dose) | |||||
| Indomethacin (10 mg/kg) |
Protocol 5: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines in a systemic inflammation model.[1][10]
-
Animal Model: Male BALB/c mice (20-25g).
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Compound (Low dose)
-
Group 4: LPS + Compound (High dose)
-
Group 5: LPS + Dexamethasone (1 mg/kg, positive control)
-
-
Procedure:
-
Administer the compound, vehicle, or dexamethasone orally 1 hour before LPS injection.
-
Inject LPS (1 mg/kg) intraperitoneally.
-
Collect blood via cardiac puncture 2 hours after LPS injection.
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | |||
| LPS + Vehicle | |||
| LPS + Compound (Low Dose) | |||
| LPS + Compound (High Dose) | |||
| LPS + Dexamethasone |
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of the compound may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[11][12]
Caption: Potential inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity
The cytotoxic potential of clerodane diterpenes suggests that this compound may have anti-cancer properties. A xenograft model is a standard method to evaluate in vivo anti-tumor efficacy.
Protocol 6: Human Tumor Xenograft Model in Nude Mice
-
Objective: To evaluate the in vivo anti-tumor activity of the compound against a human cancer cell line.[13][14]
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) expressing a luciferase reporter gene for in vivo imaging.
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: Compound (Low dose)
-
Group 3: Compound (High dose)
-
Group 4: Doxorubicin (2 mg/kg, i.p., positive control)
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.
-
When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer the compound or vehicle orally daily. Administer doxorubicin intraperitoneally twice a week.
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
Perform in vivo bioluminescence imaging weekly to monitor tumor growth.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
-
Data Presentation:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | |||
| Compound (Low Dose) | ||||
| Compound (High Dose) | ||||
| Doxorubicin (2 mg/kg) |
Apoptosis Signaling Pathway in Cancer
The anti-cancer activity of the compound may be mediated by the induction of apoptosis (programmed cell death) in cancer cells.[15]
Caption: Potential induction of the intrinsic apoptosis pathway.
Experimental Workflow Visualization
Caption: Overall in vivo experimental workflow.
References
- 1. nuchemsciences.com [nuchemsciences.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. youtube.com [youtube.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is not currently available in peer-reviewed literature. The following application notes and protocols are based on studies of the structurally related clerodane diterpenoid, 16-hydroxycleroda-3,13-dien-15,16-olide . These notes are intended to provide a foundational framework and starting point for investigating the potential therapeutic applications of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Introduction
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a naturally occurring diterpenoid isolated from plants such as Polyalthia longifolia. As a member of the abeo-clerodane class of compounds, it holds potential for various therapeutic applications, particularly in oncology and anti-inflammatory research. Clerodane diterpenoids, as a class, are known for their cytotoxic and anti-inflammatory properties. This document outlines potential applications and detailed experimental protocols to guide the investigation of this compound in a drug discovery context, leveraging data from the closely related compound 16-hydroxycleroda-3,13-dien-15,16-olide.
Potential Therapeutic Applications
-
Oncology: Based on the activity of related compounds, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a candidate for investigation as an anticancer agent. The structurally similar 16-hydroxycleroda-3,13-dien-15,16-olide has demonstrated potent cytotoxic effects against various cancer cell lines, including renal carcinoma and chronic myeloid leukemia.
-
Anti-inflammatory: Clerodane diterpenoids have been reported to possess anti-inflammatory properties. Further investigation into the effects of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al on inflammatory pathways is warranted.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, against various human cancer cell lines. This data can serve as a benchmark for initial studies on (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A-498 | Renal Cell Carcinoma | 5.6 | 48 |
| 786-O | Renal Cell Carcinoma | 8.2 | 48 |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but apoptosis was induced | Not explicitly stated |
Proposed Signaling Pathways
Based on studies of 16-hydroxycleroda-3,13-dien-15,16-olide, the following signaling pathways are proposed as potential targets for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Caption: Proposed signaling pathways modulated by the compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological effects of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A-498, 786-O, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours (or other desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Materials:
-
Cancer cell lines
-
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-EZH2, anti-SUZ12, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al in a drug discovery setting.
Troubleshooting & Optimization
challenges in the purification of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Welcome, researchers. This guide provides specialized troubleshooting advice and detailed protocols for the purification of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and related clerodane diterpenoids. These compounds can present unique challenges due to their structural complexity and potential for instability.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking or tailing on the silica TLC plate. What is the cause and how can I fix it?
A: Tailing or streaking on a TLC plate is a common issue that typically points to a few root causes:
-
Sample Overloading: You may be applying too much of your sample to the plate. Try spotting a more dilute solution.[1]
-
Inappropriate Solvent System: The polarity of your mobile phase might be too low, causing the compound to move poorly, or too high, causing it to move with the solvent front without separation. Systematically test different solvent ratios to achieve a retention factor (Rf) between 0.3 and 0.4 for your target compound.[1][2]
-
Compound Degradation: Abeo-clerodane diterpenes can be sensitive to the acidic nature of standard silica gel, leading to degradation or rearrangement during analysis.[1] This appears as a streak from the baseline. Consider running a 2D TLC to check for stability.[2] If degradation is suspected, try using a less acidic stationary phase like neutral alumina or a bonded-phase silica plate (e.g., Diol, C18).[1]
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak from the origin. Ensure your sample is completely dissolved before spotting.[1]
Q2: I am experiencing significant loss of my target compound during silica gel column chromatography. Why is this happening and what can I do?
A: Loss of compound on a silica column is a frustrating problem, often due to irreversible adsorption or degradation.[2]
-
Acid Sensitivity: The aldehyde and olide functional groups in the target molecule can be susceptible to acid-catalyzed reactions on the silica surface. This can lead to rearrangements or decomposition.[1]
-
Solution: Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine in your eluent. Alternatively, switch to a more inert stationary phase such as neutral alumina.[1]
-
-
Irreversible Adsorption: Highly polar functional groups can bind very strongly to the active sites on the silica gel.
-
Solution: If your compound is sufficiently non-polar, you might be eluting with a solvent system that is not strong enough. Gradually increase the polarity. If the compound is polar, consider using reversed-phase (e.g., C18) chromatography.[3]
-
Q3: After purification, I see new spots on my TLC that were not in the crude extract. Are these artifacts?
A: It is highly likely that these new compounds are artifacts formed during the extraction or purification process. Clerodane diterpenes are known to be susceptible to such transformations.[4]
-
Solvent Reactions: Using reactive solvents like methanol or ethanol can lead to the formation of methoxy or ethoxy acetals, especially with aldehyde-containing compounds.[4] Acetone, often used for cleaning or as part of an eluent system, can form acetonide adducts with diols.[5]
-
Acid-Catalyzed Rearrangement: As mentioned, the acidic silica surface can catalyze rearrangements of the abeo-clerodane skeleton.[1]
-
Solution: Employ neutral stationary phases or deactivated silica to minimize this risk.[1]
-
Q4: How can I effectively separate my target compound from its isomers?
A: Isomers, having identical molecular formulas, are notoriously difficult to separate.[1]
-
High-Resolution Chromatography: Standard flash chromatography may not provide sufficient resolution. High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column (e.g., smaller particle size), is the method of choice.[3]
-
Orthogonal Techniques: If co-elution persists, combine different separation methods. For example, purify fractions from a normal-phase silica column further using a reversed-phase (C18) HPLC system. The different separation mechanisms can often resolve compounds that co-elute in a single system.[1]
-
Solvent System Optimization: For HPLC, small changes in the mobile phase composition can significantly impact selectivity. Experiment with different solvent modifiers or ternary/quaternary solvent systems.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation | 1. Inappropriate Solvent System: The polarity is not optimized for the separation of target compounds from impurities.[1] 2. Sample Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.[1] 3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening. | 1. Optimize Eluent: Systematically vary the solvent ratio (e.g., hexane:ethyl acetate) to achieve a ΔRf of at least 0.1 between your target and the main impurity on TLC. 2. Reduce Sample Load: Load an amount of crude material that is 1-5% of the mass of the stationary phase. For difficult separations, use a lower ratio. 3. Repack Column: Ensure a homogenous slurry and careful packing to create a stable and uniform column bed. Add a layer of sand on top to prevent disturbance during solvent addition.[6] |
| Compound Degradation on Column | 1. Acidic Stationary Phase: Silica gel is acidic and can cause rearrangement or decomposition of sensitive functional groups (aldehydes, epoxides, lactones).[1] 2. Active Sites on Silica/Alumina: Strong, irreversible adsorption can occur. 3. Unstable Compound: The compound may be inherently unstable to heat, light, or oxygen.[1] | 1. Use Neutral Phase: Switch to neutral alumina or a bonded phase like Diol or C18 silica.[1] 2. Deactivate Silica: Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase to neutralize acidic sites. 3. Work Quickly and Cold: Perform the purification at a lower temperature if possible and avoid prolonged exposure to air and light. Use freshly distilled solvents to eliminate peroxides.[1] |
| Low or No Recovery of Compound | 1. Compound Never Eluted: The mobile phase may be too non-polar, leaving the compound adsorbed at the top of the column.[2] 2. Compound Eluted in Solvent Front: The mobile phase was too polar, and the compound eluted undetected in the first fractions.[2] 3. Degradation: The compound decomposed on the column (see above).[2] 4. Dilute Fractions: The compound did elute, but the fractions are too dilute to be detected by TLC. | 1. Increase Polarity: Gradually increase the polarity of the eluent system until the compound begins to move. 2. Check First Fractions: Always collect and check the very first fractions that elute from the column. 3. Test Stability: Before running the column, spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation occurs.[2] 4. Combine and Concentrate: Concentrate the fractions where you expected to see your compound and re-run the TLC.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol outlines a standard procedure for purifying clerodane diterpenes from a crude plant extract.
1. Preparation of the Column: a. Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight). b. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). c. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading (Dry Loading Method Recommended): a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[6] b. Add a small amount of silica gel (approx. 2-3 times the mass of the extract) to the solution. c. Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6] d. Carefully add this powder to the top of the prepared column bed. e. Gently add a thin layer of sand (2-5 mm) on top of the sample layer to prevent disturbance.[6]
3. Elution: a. Begin elution with the least polar solvent (e.g., 100% hexane).[1] b. Collect fractions of a consistent volume. c. Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane:ethyl acetate system). A stepwise gradient is often effective.[1] d. Monitor the collected fractions by TLC to identify those containing the target compound.
4. Post-Purification: a. Combine the pure fractions containing the target compound. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the sample under high vacuum to remove residual solvent. d. Obtain the mass and characterize the purified compound using spectroscopic methods (NMR, HRMS).[3]
Protocol 2: Crystallization for Final Purification
Crystallization can be an excellent final step to achieve high purity.
1. Solvent Selection: a. The goal is to find a solvent or solvent system in which the compound is moderately soluble at high temperatures but poorly soluble at low temperatures.[7] b. Test solubility in small vials with various solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
2. Slow Evaporation Method: a. Dissolve the purified compound in a minimum amount of a suitable solvent in a clean vial.[8] b. Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[8] c. Place the vial in a vibration-free location and leave it undisturbed for several hours to days.[7]
3. Solvent Diffusion (Layering) Method: a. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). b. Carefully layer a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) on top.[9] For example, layer hexane on top of a dichloromethane solution. c. Seal the container and allow the solvents to slowly diffuse into one another, inducing crystal growth at the interface.[10]
Visualized Workflows
Caption: A typical workflow for the isolation of clerodane diterpenes from a crude extract.[3]
Caption: A decision tree for troubleshooting poor chromatographic separation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Abeo-Clerodane Diterpenes
Welcome to the technical support center for the synthesis of abeo-clerodane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of abeo-clerodane diterpenes?
A1: Researchers often face challenges related to low yields in key ring-forming reactions, undesired epimerization at stereocenters, and difficulties in the purification of intermediates and final products. Specific issues include controlling stereochemistry during Diels-Alder and Robinson annulation reactions, preventing epimerization at the C8 position, and separating diastereomers.
Q2: How can I improve the yield of the initial Diels-Alder or Robinson annulation reaction to form the decalin core?
A2: Low yields in these crucial steps can often be attributed to suboptimal reaction conditions or reagent choice. For the Robinson annulation, slow addition of the α,β-unsaturated ketone and the use of a bulky base can minimize polymerization side reactions.[1] In Diels-Alder reactions, employing a Lewis acid catalyst can enhance reactivity and stereoselectivity.[2][3] Careful control of temperature and reaction time is also critical.
Q3: What strategies can be employed to control the stereochemistry at the C8 position and prevent epimerization?
A3: The C8 position is notoriously prone to epimerization under both acidic and basic conditions. To mitigate this, it is advisable to use mild reaction conditions whenever possible. For instance, in reductions of a C1 carbonyl, using sodium borohydride in an aqueous THF solution at low temperatures can prevent C8 epimerization.[4] If epimerization does occur, it can sometimes be corrected at a later stage. For example, treatment with potassium carbonate in methanol has been used to epimerize the C8 position back to the desired configuration.
Q4: Are there any recommended methods for purifying abeo-clerodane diterpene intermediates, especially when dealing with diastereomers?
A4: Purification of diastereomeric mixtures of abeo-clerodane intermediates often requires careful chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently the method of choice for separating closely related diastereomers.[5] In some cases, derivatization of the mixture to introduce a crystalline functional group can facilitate separation by fractional crystallization, followed by removal of the auxiliary group.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of abeo-clerodane diterpenes.
Problem 1: Low Yield in the Robinson Annulation Step
| Symptom | Possible Cause | Suggested Solution |
| A complex mixture of products is observed by TLC/LC-MS. | Polymerization of the methyl vinyl ketone (MVK) or other α,β-unsaturated ketone. | 1. Add the MVK slowly to the reaction mixture at a low temperature to keep its concentration low. 2. Consider in situ generation of MVK from a precursor like a Mannich base.[1] 3. Use a less reactive, hindered base to control the rate of reaction. |
| Starting materials remain unreacted. | The enolate of the ketone is not forming efficiently or is not sufficiently reactive. | 1. Use a stronger base to ensure complete deprotonation of the ketone. 2. Increase the reaction temperature, but monitor carefully for side product formation. 3. Ensure all reagents and solvents are anhydrous, as water can quench the enolate. |
| The desired annulated product is not the major product. | The intramolecular aldol condensation is not favored, or other side reactions are occurring. | 1. Isolate the Michael adduct first, and then subject it to cyclization under different conditions (e.g., with a different base or solvent). 2. Use a catalytic amount of a Lewis acid to promote the desired cyclization. |
Problem 2: Uncontrolled Epimerization at the C8 Position
| Symptom | Possible Cause | Suggested Solution |
| A mixture of C8 epimers is observed after a reaction. | The reaction conditions (acidic or basic) are promoting epimerization. | 1. If possible, switch to milder reaction conditions (e.g., lower temperature, weaker acid/base, shorter reaction time). 2. Protect sensitive functional groups elsewhere in the molecule that may be facilitating epimerization. 3. Plan the synthetic route to address the C8 stereocenter in a later step where it can be controlled more effectively. |
| The undesired C8 epimer is the major product. | The undesired epimer is the thermodynamically more stable product under the reaction conditions. | 1. Attempt to perform the reaction under kinetic control (e.g., at a very low temperature for a short duration). 2. Introduce a directing group that can shield one face of the molecule and influence the stereochemical outcome. 3. If the desired epimer is the kinetic product, isolate it quickly from the reaction mixture before equilibration can occur. |
Quantitative Data Summary
The following tables summarize reported yields for key transformations in the synthesis and modification of clerodane-type diterpenes.
Table 1: Yields of Selected Reactions in Neoclerodane Synthesis
| Transformation | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Reduction of C1 carbonyl | NaBH₄, 35 °C | C1 alcohol (α/β mixture) + C8 epimer | 40 (alcohols), 40 (epimer) | [4] |
| Reduction of C1 carbonyl | aq. NaBH₄, THF | α-alcohol | 77 | [4] |
| Hydrolysis of C4 ester | LiSEt, DMPU; then Ac₂O | Acid + C8 epimer | 73 (overall) | [4] |
| Reduction of C17 lactone | DIBAL-H, THF, -78 °C | Lactol (epimeric mixture) | 65 | [4] |
| Deacetylation at C2 | Na₂CO₃, CH₃OH | Salvinorin B | 77 | |
| Macrolactonization | Shiina procedure | Macrolactone | 95 | [4] |
| Transannular cascade | TBAF, -78 °C to 5 °C | Tricyclic compound | 95 | [4] |
| Epimerization at C8 | K₂CO₃, CH₃OH; then acylation | Desired C8-acyl product | 78 | [4] |
| Furan addition to aldehyde | 3-lithiofuran | Furylalcohol (12S:12R = 2:3) | 66 | [4] |
Detailed Experimental Protocols
Protocol 1: Stereoselective Reduction of a C1 Carbonyl without C8 Epimerization
This protocol is adapted from a method shown to improve the stereoselectivity of a C1 carbonyl reduction while minimizing epimerization at the C8 position.[4]
Materials:
-
Neoclerodane starting material with a C1 carbonyl (e.g., Salvinorin A analogue)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the neoclerodane starting material in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NaBH₄ in a small amount of cold deionized water.
-
Slowly add the aqueous NaBH₄ solution dropwise to the stirred THF solution of the starting material over a period of 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Protocol 2: Robinson Annulation for Decalin Core Synthesis
This is a general procedure for the Robinson annulation, which can be adapted for the synthesis of the clerodane decalin core. Key to improving yield is the slow addition of the Michael acceptor to prevent polymerization.[1]
Materials:
-
Cyclic ketone starting material
-
Methyl vinyl ketone (MVK)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous ethanol or other suitable solvent
-
Anhydrous toluene
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the base in the chosen anhydrous solvent in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic ketone starting material dropwise at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of MVK in the same solvent dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the Michael addition is complete but cyclization has not occurred, gentle heating may be required.
-
Cool the reaction mixture and neutralize it with a dilute aqueous HCl solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with toluene or another suitable organic solvent.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of the abeo-clerodane decalin core via Robinson annulation.
Caption: Decision tree for troubleshooting C8 epimerization in abeo-clerodane synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and what are its general properties?
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid that has been isolated from plants such as Viola pendula and Polyalthia longifolia var. pendula.[1][2] It is classified as a terpenoid and is typically supplied as a solid for research purposes.[3] Like many complex natural products, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The stability of diterpenoid lactones like this compound can be influenced by several factors:
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring and alter the molecule's structure and activity.[4][5][6] The aldehyde group is also reactive and can be sensitive to pH.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][7][8]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[4][8]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[4]
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents (e.g., water, methanol) may participate in solvolysis reactions.[4]
Q3: How should I prepare and store stock solutions to maximize stability?
For optimal stability, it is recommended to:
-
Use high-purity, dry, aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) or anhydrous ethanol are often preferred for preparing stock solutions.[5]
-
Store at low temperatures: Storing aliquots at -20°C or -80°C is advisable to slow down degradation. It is best to avoid repeated freeze-thaw cycles.[4]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4][8]
-
Use an inert atmosphere: For oxygen-sensitive compounds, purging the solution and the vial's headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[4][5]
-
Prepare fresh solutions: Whenever possible, prepare working solutions fresh from a stock solution for each experiment.[4]
Q4: What are the common signs of degradation in my solution?
Common indicators of degradation include:
-
A change in the color or clarity of the solution.[4]
-
The appearance of precipitates, which could be less soluble degradation products.[4]
-
A shift in the pH of the solution.[4]
-
In chromatographic analyses (e.g., HPLC), a decrease in the area of the parent peak and the appearance of new peaks.[4]
-
Inconsistent or loss of biological activity in assays.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Chemical instability under the current storage or experimental conditions (pH, temperature, light, or solvent).[4] | Conduct a forced degradation study to identify the primary degradation factors. Adjust storage and experimental conditions accordingly (e.g., use a buffered solution, lower the temperature, protect from light).[4] |
| Precipitate forms in the solution upon storage. | The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility under the storage conditions.[4] | First, verify the compound's solubility in the chosen solvent at the storage temperature. If solubility is not the issue, degradation is likely. Analyze the precipitate if possible and use the stability-enhancing storage practices mentioned in the FAQs. |
| Inconsistent experimental results (e.g., variable IC50 values). | This could be due to the use of degraded stock or working solutions.[4] | Always use freshly prepared working solutions. Run a quality control check (e.g., HPLC) on the stock solution before preparing dilutions for an experiment to ensure its integrity.[4] |
| Discoloration of the solution. | This is often a sign of oxidative or light-induced degradation.[6] | Store the stock solution under an inert atmosphere (argon or nitrogen) and in light-protected vials. Consider adding an antioxidant if compatible with your experimental system.[6] |
Illustrative Stability Data
Disclaimer: The following data is not from direct experimental results for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al but is illustrative of typical stability profiles for diterpenoid lactones in solution. Specific stability studies are required for precise data.
Table 1: Effect of pH on Stability in Aqueous Buffer (with 1% DMSO) at 25°C
| pH | Time (hours) | % Remaining Compound |
| 3.0 | 24 | 85% |
| 5.0 | 24 | 95% |
| 7.4 | 24 | 90% |
| 9.0 | 24 | 60% |
Table 2: Effect of Temperature on Stability in DMSO
| Temperature | Time (days) | % Remaining Compound |
| 25°C (Room Temp) | 7 | 88% |
| 4°C | 7 | 98% |
| -20°C | 7 | >99% |
| -80°C | 7 | >99% |
Table 3: Effect of Solvent on Stability at 25°C (Protected from Light)
| Solvent | Time (48 hours) | % Remaining Compound |
| DMSO | 48 | 97% |
| Acetonitrile | 48 | 96% |
| Methanol | 48 | 92% |
| PBS (pH 7.4) | 48 | 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways for the compound under various stress conditions.[5][6]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and a control sample (stored at -20°C) by HPLC-UV or LC-MS to determine the percentage of remaining parent compound and to profile the degradation products.
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify the amount of the compound remaining in a solution over time.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted to be compatible with the compound's stability, e.g., pH 5-6).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 200-400 nm).
-
Injection Volume: 10-20 µL.
-
Procedure: a. Prepare a calibration curve using standards of known concentrations. b. At each time point of the stability study, withdraw an aliquot of the sample. c. Inject the sample onto the HPLC system. d. Quantify the peak area of the parent compound and calculate the remaining concentration using the calibration curve.
Visualizations
Caption: Potential hydrolysis of the lactone ring.
Caption: Workflow for stability assessment.
Caption: Decision tree for troubleshooting.
References
- 1. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting NMR Signal Overlap in Clerodane Diterpenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clerodane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the structural elucidation of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a purified clerodane diterpene shows significant signal overlap in the aliphatic region. What is the first and simplest troubleshooting step?
A1: The most straightforward initial step is to re-acquire the NMR spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to commonly used solvents like chloroform-d (CDCl₃) due to the Aromatic Solvent-Induced Shift (ASIS) effect.[1] This can often resolve overlapping signals by altering the chemical environment of specific protons.[1]
Q2: I've tried different solvents, but many of the methyl and methylene signals in my clerodane diterpene spectrum remain overlapped. What should I do next?
A2: When solvent effects are insufficient, the most powerful approach is to utilize two-dimensional (2D) NMR spectroscopy.[1] These techniques disperse the NMR signals across a second frequency dimension, greatly enhancing resolution.[1] The following experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, which helps in tracing the connectivity of different spin systems within the molecule.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.[1] Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, allowing for their resolution in the HSQC spectrum.[1][3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and assigning quaternary carbons.[1]
Q3: The complexity of my crude extract containing clerodane diterpenes results in an almost indecipherable ¹H NMR spectrum. Are there any specific 2D NMR techniques that are particularly useful in such cases?
A3: For highly complex mixtures, an HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment can be invaluable.[4][5][6] This technique spreads the TOCSY correlations into the ¹³C dimension, which has a much larger chemical shift dispersion, thereby resolving many overlapping proton systems.[6] While it can be less sensitive, it is a powerful tool for analyzing individual spin systems within a complex mixture.[4]
Q4: I have an isolated, pure clerodane diterpene, but some key multiplets are still overlapped, preventing unambiguous assignment. Are there more advanced techniques to resolve this?
A4: Yes, for resolving specific overlapping multiplets in a pure sample, 1D selective TOCSY (Total Correlation Spectroscopy) is a highly effective technique.[7][8][9] This experiment allows for the selective excitation of a single, well-resolved proton resonance. Magnetization is then transferred to all other protons within the same spin system, generating a simplified 1D spectrum of just that system.[7][8] This can effectively "pull out" the signals of an entire molecular fragment from a crowded region.[8]
Another advanced method is Pure Shift NMR .[9][10][11] These experiments produce a simplified ¹H NMR spectrum where each multiplet collapses into a singlet, dramatically increasing resolution.[9][11]
Q5: Can poor sample preparation contribute to signal overlap and poor resolution?
A5: Absolutely. Proper sample preparation is critical for high-quality NMR spectra.[1] Several factors can lead to poor resolution and peak broadening, which can exacerbate overlap issues:
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and broadened lines.[1] A typical concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR.[1]
-
Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can cause significant line broadening.[12][13]
-
Insolubility: If the compound is not fully dissolved, it will lead to severe field inhomogeneity and poor shimming.[12] It is crucial to filter your sample into the NMR tube.[1]
Q6: I have a racemic mixture of a clerodane diterpene, and the signals from the two enantiomers are overlapping. How can I resolve them?
A6: The use of chiral shift reagents , typically lanthanide-based complexes, can be employed to resolve signals of enantiomers.[14][15][16][17][18] These reagents form diastereomeric complexes with the analyte, leading to differential chemical shifts for the protons of the two enantiomers, which can resolve the overlap.[17]
Troubleshooting Guides
Guide 1: Step-by-Step Approach to Resolving General Signal Overlap
This guide provides a logical workflow for addressing signal overlap, starting with the simplest methods and progressing to more advanced techniques.
Caption: A workflow for resolving NMR signal overlap.
Guide 2: Decision Tree for Utilizing 2D NMR Techniques
This guide helps in selecting the appropriate 2D NMR experiment based on the specific nature of the signal overlap.
Caption: Decision tree for selecting 2D NMR experiments.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Signal Overlap in Clerodane Diterpenes
| Technique | Information Provided | Primary Use in Overlap Resolution | Sensitivity |
| Solvent Change | Alters chemical shifts of protons | Simple and quick method to resolve minor overlaps.[1] | High |
| ¹H-¹H COSY | ¹H-¹H correlations through 2-3 bonds | Tracing proton-proton connectivity within a spin system.[1] | High |
| ¹H-¹³C HSQC | One-bond ¹H-¹³C correlations | Dispersing overlapped proton signals based on the attached carbon's chemical shift.[1][3] | Good |
| ¹H-¹³C HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connecting different spin systems and assigning quaternary carbons.[1] | Moderate |
| TOCSY | ¹H-¹H correlations within an entire spin system | Identifying all protons belonging to a single spin system, even if some are overlapped.[4][5] | Good |
| HSQC-TOCSY | ¹H-¹H TOCSY correlations dispersed by ¹³C chemical shifts | Resolving complex spin systems in mixtures or highly congested spectra.[4][6] | Low |
| 1D Selective TOCSY | Provides a 1D spectrum of a single spin system | Isolating and analyzing individual spin systems from an overlapped spectrum.[7][8] | Good |
| Pure Shift NMR | ¹H spectrum with multiplets collapsed to singlets | Dramatically increasing spectral resolution to separate closely spaced signals.[9][11] | Moderate |
| Chiral Shift Reagents | Induces chemical shift non-equivalence in enantiomers | Resolving signals from enantiomeric mixtures.[14][17] | High |
Experimental Protocols
Protocol 1: 2D NMR Spectroscopy (General Parameters)
The following are general starting parameters for common 2D NMR experiments on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
-
Sample Preparation: 5-15 mg of the clerodane diterpene dissolved in 0.6 mL of a suitable deuterated solvent. The solution should be filtered into a high-quality NMR tube.
-
¹H-¹H COSY:
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (TD1): 256-512.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
-
¹H-¹³C HSQC:
-
Spectral Width (SW): 10-12 ppm (¹H) and 160-200 ppm (¹³C).
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (TD1): 128-256.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
-
¹H-¹³C HMBC:
-
Spectral Width (SW): 10-12 ppm (¹H) and 200-220 ppm (¹³C).
-
Number of Scans (NS): 16-32 per increment.
-
Number of Increments (TD1): 256-512.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Long-range coupling delay (d6): Optimized for 8-10 Hz.
-
Protocol 2: 1D Selective TOCSY
-
Acquire a standard ¹H NMR spectrum to identify a well-resolved signal of the spin system of interest.
-
Set up the selective TOCSY experiment using a predefined parameter set (e.g., seltoc on Bruker systems).
-
Define the selective excitation pulse: This involves setting the shape, duration, and power level for the desired excitation profile.
-
Set the offset (spoffs1) to the frequency of the proton to be selectively irradiated.
-
Optimize the mixing time: A longer mixing time (e.g., 80-100 ms) will allow for magnetization transfer throughout the entire spin system.[5]
-
Acquire the spectrum: The number of scans will depend on the sample concentration. The resulting spectrum will show only the signals belonging to the same spin system as the irradiated proton.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Selective 1D TOCSY Experiment [imserc.northwestern.edu]
- 8. The 1D TOCSY Experiment - Magritek [magritek.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. Ultraclean pure shift NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Pure Shift NMR [uwyo.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enantiomeric differentiation of acyclic terpenes by 13C NMR spectroscopy using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. organicchemistrydata.org [organicchemistrydata.org]
minimizing degradation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al during its isolation from natural sources, such as Polyalthia longifolia.[1][2][3][][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of the target compound | Degradation during extraction: The aldehyde and lactone functionalities are sensitive to heat and prolonged extraction times. | - Use a cold extraction method (e.g., maceration at room temperature) instead of Soxhlet extraction.[6] - Minimize the duration of the extraction process. - Consider using milder solvents like ethyl acetate or dichloromethane. |
| Degradation during solvent removal: High temperatures during evaporation can cause decomposition. | - Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). - For final drying, use a high-vacuum pump or lyophilization. | |
| Degradation on silica gel: The slightly acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. | - Neutralize the silica gel by washing it with a solvent containing a small amount of a volatile base (e.g., triethylamine) before packing the column. - Use alternative stationary phases like neutral alumina or reversed-phase C18 silica.[6] | |
| Appearance of unknown impurities or artifacts in TLC/HPLC analysis | Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air and light. | - Perform extraction and chromatography under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant like BHT (butylated hydroxytoluene) to the extraction and chromatography solvents. - Store extracts and fractions at low temperatures and protected from light. |
| Hydrolysis of the lactone ring: The butenolide ring can be susceptible to hydrolysis under acidic or basic conditions. | - Maintain a neutral pH throughout the isolation process. Buffer your solvents if necessary. - Avoid strong acids or bases during all steps. | |
| Rearrangement of the abeo-clerodane skeleton: Acidic conditions can potentially lead to skeletal rearrangements. | - As with lactone hydrolysis, strict pH control is crucial. Use neutralized solvents and glassware. | |
| Poor separation during column chromatography | Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating the target compound from closely related diterpenes. | - Perform thorough TLC analysis with a wide range of solvent systems to determine the optimal mobile phase for separation.[6] - Consider using gradient elution to improve resolution.[6] |
| Overloading the column: Applying too much crude extract to the column can lead to broad peaks and poor separation. | - Use an appropriate ratio of crude extract to stationary phase (typically 1:20 to 1:100, w/w). | |
| Compound appears to degrade upon storage | Instability of the purified compound: The pure compound may be unstable when exposed to air, light, or moisture. | - Store the purified compound as a solid under an inert atmosphere at low temperature (-20°C or -80°C). - For solutions, use anhydrous solvents and store under inert gas in sealed vials at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to prevent degradation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al during isolation?
A1: The most critical factors are temperature, pH, and exposure to oxygen and light. The aldehyde and butenolide lactone moieties in the molecule are particularly susceptible to degradation. It is crucial to use mild extraction and purification conditions, including low temperatures, neutral pH, and the use of antioxidants and inert atmospheres whenever possible.
Q2: Which solvents are recommended for the extraction and chromatography of this compound?
A2: For extraction, moderately polar solvents like methanol, ethanol, ethyl acetate, or dichloromethane are commonly used.[1][2][7] For column chromatography, a combination of non-polar and polar solvents, such as n-hexane/ethyl acetate or chloroform/methanol, is typically employed in a gradient elution.[7] The choice of solvents should be guided by preliminary TLC analysis to achieve the best separation while minimizing degradation.
Q3: Can I use normal-phase silica gel for the purification of this compound?
A3: Yes, normal-phase silica gel is commonly used for the purification of clerodane diterpenes.[7] However, due to the potential for acid-catalyzed degradation of the target molecule, it is advisable to use high-purity, neutral silica gel or to neutralize it before use. Alternatively, reversed-phase chromatography on C18 silica can be a milder option.[6]
Q4: How can I monitor the degradation of the compound during the isolation process?
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the integrity of the compound. Run a TLC or HPLC of your crude extract and subsequent fractions alongside a reference spot/peak of a freshly prepared sample. The appearance of new spots/peaks or a decrease in the intensity of the target compound's spot/peak can indicate degradation.
Q5: What are the expected spectroscopic signatures for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al?
A5: The key spectroscopic features to confirm the structure include:
-
¹H NMR: Signals corresponding to an aldehyde proton (around δ 9.0-10.0 ppm), olefinic protons, and characteristic methyl group signals of the clerodane skeleton.
-
¹³C NMR: Resonances for an aldehyde carbonyl (around δ 190-200 ppm), a lactone carbonyl (around δ 170-180 ppm), and olefinic carbons.
-
IR: Strong absorption bands for carbonyl groups (aldehyde and lactone) and C=C double bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular formula C₂₀H₂₈O₄.[8]
Experimental Protocols
General Protocol for the Isolation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
This protocol is a generalized procedure based on methods reported for the isolation of clerodane diterpenes from Polyalthia longifolia.[1][2][7]
-
Plant Material and Extraction:
-
Air-dry the plant material (e.g., unripe fruits or leaves of Polyalthia longifolia) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder.
-
Macerate the powdered material with methanol at room temperature for 24-48 hours (repeat 3-4 times).
-
Combine the methanol extracts and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Monitor the presence of the target compound in each fraction using TLC. The compound is expected to be in the less polar to moderately polar fractions (e.g., n-hexane, dichloromethane, or ethyl acetate fractions).
-
-
Column Chromatography:
-
Subject the fraction enriched with the target compound to column chromatography on silica gel.
-
Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Apply the sample adsorbed onto a small amount of silica gel to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine fractions containing the target compound.
-
-
Further Purification:
-
If necessary, subject the combined fractions to further purification using preparative TLC or HPLC on a C18 reversed-phase column to obtain the pure compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and MS.
-
Data Presentation
| Condition | Parameter | Result (Hypothetical) | Implication |
| Temperature | % Degradation after 24h in Methanol | 5% at 4°C 25% at 25°C 70% at 60°C | Extraction and storage should be performed at low temperatures. |
| pH | % Degradation after 6h in Aqueous Buffer | 50% at pH 3 5% at pH 7 80% at pH 10 | Maintain neutral pH throughout the isolation process to avoid acid/base-catalyzed degradation. |
| Atmosphere | % Degradation after 24h in Ethyl Acetate | 10% in Air <1% under Nitrogen | Perform isolation under an inert atmosphere to prevent oxidation. |
| Light Exposure | % Degradation after 24h in Chloroform | 40% in Light 5% in Dark | Protect samples from light at all stages of the isolation. |
Visualizations
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of the target compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common isolation issues.
References
- 1. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
Technical Support Center: Enhancing the Bioactivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the derivatization of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al to enhance its bioactivity.
I. Frequently Asked Questions (FAQs)
Q1: What is (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al?
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid natural product.[1][2][3] It has been isolated from plants such as Viola pendula and Polyalthia longifolia var. pendula.[1][3] Clerodane diterpenes are a large and structurally diverse class of natural products known for a wide range of biological activities.[4][5][6]
Q2: What are the potential bioactivities of this compound?
While specific bioactivity data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is limited in publicly available literature, clerodane diterpenes, as a class, have demonstrated numerous significant biological effects, including:
-
Anti-inflammatory properties[7]
-
Antimicrobial effects
-
Insect antifeedant activity[4]
-
Xanthine oxidase inhibition[13]
Therefore, it is plausible that the target compound possesses one or more of these activities, which could be enhanced through chemical modification.
Q3: Why should I consider derivatization of this molecule?
Derivatization can be a powerful tool to:
-
Enhance Potency: Modify the structure to improve interaction with a biological target.
-
Improve Pharmacokinetic Properties: Increase solubility, stability, and bioavailability.
-
Reduce Toxicity: Modify functional groups associated with adverse effects.
-
Elucidate Structure-Activity Relationships (SAR): Understand which parts of the molecule are crucial for its biological effect.[11]
Q4: Which functional groups on the molecule are the most promising for derivatization?
Based on the structure, the primary reactive sites for derivatization are:
-
C-3 Aldehyde: This is a versatile handle for reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or formation of imines, oximes, and hydrazones.
-
C-16 Lactol (Hemiacetal): The hydroxyl group can be targeted for esterification, etherification, or other nucleophilic reactions. The lactone ring itself can potentially be opened.
-
Alkene Double Bonds (C-2 and C-13): These can undergo reactions like hydrogenation, epoxidation, or dihydroxylation.
II. Troubleshooting Guides
This section addresses common issues encountered during the derivatization and subsequent bioactivity screening of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and its derivatives.
A. Derivatization Reactions
| Problem | Possible Causes | Solutions |
| Low or no product yield | 1. Reagent instability: Silylating agents, for example, are often moisture-sensitive.[14][15] 2. Poor solubility of starting material: The compound may not be fully dissolved in the reaction solvent.[16] 3. Steric hindrance: The reactive site may be sterically hindered, preventing the reagent from accessing it. 4. Suboptimal reaction conditions: Incorrect temperature, time, or pH can lead to incomplete reactions.[14] | 1. Use fresh, high-quality, and anhydrous reagents and solvents.[14][15] Work under an inert atmosphere (e.g., nitrogen or argon). 2. Try different solvent systems or co-solvents to improve solubility. Gentle heating may also help. 3. Use a less bulky derivatizing agent or a more forcing reaction condition (e.g., higher temperature, longer reaction time, use of a catalyst). 4. Perform small-scale optimization experiments to determine the ideal reaction parameters. |
| Multiple products/side reactions | 1. Lack of selectivity: The derivatizing agent may be reacting with multiple functional groups on the molecule. 2. Degradation of starting material or product: The compound may be unstable under the reaction conditions. 3. Presence of impurities: Impurities in the starting material or reagents can lead to side products. | 1. Use protecting groups to block other reactive sites. Employ milder, more selective reagents. 2. Use less harsh reaction conditions (e.g., lower temperature). Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-reaction. 3. Purify the starting material before the reaction. Use high-purity reagents and solvents.[17] |
| Difficulty in purifying the derivative | 1. Similar polarity of product and starting material: This can make chromatographic separation challenging. 2. Product instability on silica gel: The derivative might be degrading on the chromatography column. | 1. Try different solvent systems for column chromatography. Consider other purification techniques like preparative HPLC or crystallization. 2. Use a different stationary phase for chromatography (e.g., alumina, C18). Deactivate silica gel with a base like triethylamine if the compound is acid-sensitive. |
B. Bioactivity Assays
| Problem | Possible Causes | Solutions |
| Inconsistent or non-reproducible results | 1. Compound precipitation: The derivative may have poor solubility in the assay buffer. 2. Compound instability: The derivative may be degrading in the assay medium over the incubation period. 3. Interference with assay components: The compound may interact with the assay reagents or detection system (e.g., fluorescence quenching).[18] 4. Cell line variability: Different passages of cells can have varied responses. | 1. Check the solubility of the compound in the assay medium. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid solvent effects. 2. Assess the stability of the compound under assay conditions using LC-MS. 3. Run appropriate controls, including the compound in the absence of the biological target, to check for assay interference.[18][19] 4. Use cells within a narrow passage number range for all experiments. |
| High background signal or false positives | 1. Cytotoxicity of the compound: At higher concentrations, the compound may be causing cell death, which can interfere with some assays.[20] 2. Promiscuous inhibition: Some compounds can non-specifically inhibit multiple enzymes or receptors, often through aggregation.[21] 3. Contamination: Microbial or chemical contamination of samples or reagents. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the non-toxic concentration range of your compound.[8][9] 2. Include detergents like Triton X-100 in the assay buffer to disrupt aggregates. Perform secondary assays to confirm specific activity. 3. Ensure sterile techniques are used for cell-based assays and use high-purity reagents. |
| No observed enhancement in bioactivity | 1. The modification was detrimental to activity: The derivatization may have altered a key pharmacophore. 2. The chosen assay is not relevant: The derivatization may have enhanced a different type of bioactivity than the one being tested. 3. Poor bioavailability in cell-based assays: The derivative may not be able to cross the cell membrane effectively. | 1. Synthesize a small library of derivatives with diverse modifications to explore the SAR. 2. Screen the derivatives against a panel of different bioassays (e.g., anti-inflammatory, anticancer, antimicrobial).[20] 3. Assess cellular uptake of the compound if possible. Consider modifications that might improve cell permeability. |
III. Experimental Protocols
A. General Derivatization Workflow
Caption: A generalized workflow for the derivatization and bioactivity testing of the title compound.
B. Protocol 1: Reductive Amination of the C-3 Aldehyde
This protocol describes the conversion of the C-3 aldehyde to an amine, which can significantly alter the polarity and biological activity of the molecule.
-
Dissolution: Dissolve (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol or 1,2-dichloroethane).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified amine derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
C. Protocol 2: Anti-inflammatory Activity Screening using a Nitric Oxide (NO) Assay
This protocol assesses the ability of the derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common indicator of anti-inflammatory activity.[22]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the parent compound and its derivatives in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium (final DMSO concentration should be ≤ 0.5%).
-
Stimulation: Pre-treat the cells with the compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
IV. Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for the parent compound and its derivatives from an anti-inflammatory NO assay to illustrate how data can be structured for comparison.
| Compound | Modification at C-3 | IC₅₀ (µM) in NO Assay | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent Compound | Aldehyde | 25.4 ± 2.1 | > 100 | > 3.9 |
| Derivative 1 | Primary Alcohol | 18.2 ± 1.5 | > 100 | > 5.5 |
| Derivative 2 | Carboxylic Acid | 35.1 ± 3.0 | > 100 | > 2.8 |
| Derivative 3 | Benzylamine | 8.7 ± 0.9 | 85.2 ± 7.4 | 9.8 |
| Derivative 4 | Morpholine Amine | 12.3 ± 1.1 | > 100 | > 8.1 |
V. Signaling Pathway Diagram
Clerodane diterpenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[22] The following diagram illustrates this proposed mechanism of action.
Caption: Inhibition of the NF-κB signaling pathway by a hypothetical clerodane derivative.
References
- 1. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 2. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive clerodane diterpenes from roots of Carex distachya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and chemical modification of clerodane diterpenoids from Salvia species as potential agonists at the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Cleroda-4(18),13-dien-15,16-olide as novel xanthine oxidase inhibitors: An integrated in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for consistent results with (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Frequently Asked Questions (FAQs)
Q1: What is (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al?
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid, a class of natural products isolated from various plant species.[1][2] This particular compound has been isolated from the unripe fruits of Viola pendula and Polyalthia longifolia var. pendula.[3][4][5] It possesses a molecular formula of C₂₀H₂₈O₄ and a molecular weight of 332.43 g/mol .[3][6]
Q2: What are the known or potential biological activities of this compound?
Clerodane diterpenes as a class are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) effects.[4][7] While specific data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is limited, related clerodane diterpenes have shown potential in these areas. For example, some clerodane diterpenes have been investigated for their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway.
Q3: I am observing inconsistent results in my bioassays. What are the common causes?
Inconsistent results with natural products like this clerodane diterpenoid often stem from issues with solubility, compound stability, or assay interference.
-
Solubility: This compound is predicted to have low water solubility. Poor solubility can lead to aggregation and inaccurate concentrations in your assays.
-
Stability: The stability of the compound in your chosen solvent and under your specific experimental conditions (e.g., pH, temperature, light exposure) can affect its activity.
-
Assay Interference: The compound itself might interfere with the assay readout, for example, by having intrinsic fluorescence in a fluorescence-based assay.
Q4: How can I improve the solubility of this compound for in vitro experiments?
For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system being studied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no bioactivity observed | Poor Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in the assay medium. 3. Visually inspect for precipitation after dilution. 4. Consider using a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01%) in the final assay medium to improve solubility. |
| Compound Degradation: The compound may be unstable under the experimental conditions. | 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light and store at -20°C or -80°C. 3. Assess the stability of the compound in the assay buffer over the time course of the experiment using techniques like HPLC. | |
| High variability between replicate wells | Incomplete Dissolution: The compound may be precipitating out of solution in some wells but not others. | 1. Ensure thorough mixing after diluting the stock solution into the assay medium. 2. Consider a brief sonication of the final diluted solution to aid dissolution. |
| Cell Seeding Inconsistency: Uneven cell density across the plate can lead to variable results. | 1. Ensure a single-cell suspension before seeding. 2. Mix the cell suspension between seeding replicates. | |
| High background signal in the assay | Assay Interference: The compound may possess intrinsic properties that interfere with the detection method (e.g., color, fluorescence). | 1. Run a control with the compound in the assay medium without cells or the target enzyme to measure its intrinsic signal. 2. Subtract this background signal from the experimental wells. |
Quantitative Data for Related Clerodane Diterpenes
| Compound | Biological Activity | Assay System | IC₅₀ / MIC |
| 16-hydroxycleroda-3,13-dien-15,16-olide | Anti-proliferative | Human renal carcinoma cells (A-498, 786-O) | Not specified, but demonstrated dose-dependent effects |
| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid | Antibiofilm | Methicillin-resistant Staphylococcus aureus (MRSA) | 10-20 µg/mL (bacteriostatic) |
| A related clerodane diterpene | Anti-inflammatory (NO production) | LPS-stimulated RAW 264.7 macrophages | IC₅₀ values in the micromolar range are common for this class |
Experimental Protocols
General Stock Solution Preparation
-
Accurately weigh a small amount of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
-
Dissolve the compound in 100% DMSO to a final concentration of 10-20 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 1%. Add the diluted compound to the cells and incubate for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated positive control. Determine the IC₅₀ value from the dose-response curve.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for in vitro bioactivity screening.
Potential Signaling Pathway: NF-κB Inhibition
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al [cymitquimica.com]
- 7. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structural validation of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al by X-ray crystallography
The definitive determination of the complex three-dimensional structure of natural products is a cornerstone of drug discovery and development. For the class of clerodane diterpenes, which exhibit a wide range of biological activities, precise structural validation is paramount. This guide provides a comparative analysis of three powerful analytical techniques for the structural elucidation of clerodane diterpenes, typified by the complex framework of molecules like (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. We will objectively compare the performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the compound, the quantity of sample available, and the level of structural detail required. While X-ray crystallography provides the absolute stereochemistry, NMR and MS are indispensable for initial structure determination and confirmation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Type | Single crystal of high purity | Solution | Solid or solution |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry[1][2] | Connectivity of atoms, relative stereochemistry, dynamic information in solution[2][3] | Molecular weight, elemental composition, fragmentation patterns[4][5] |
| Strengths | Unambiguous determination of absolute configuration[6][7][8] | Non-destructive, provides information on dynamics in solution, versatile for various sample states[3][9] | High sensitivity, requires very small sample amounts, provides information on molecular formula[5] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain[3][10]; provides a static picture of the molecule in the solid state[1] | Does not directly provide absolute stereochemistry; spectra can be complex for large molecules[3] | Does not provide detailed 3D structural information on its own; fragmentation can be complex to interpret[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques in the structural validation of clerodane diterpenes.
1. X-ray Crystallography
The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.
-
Crystallization: The purified clerodane diterpene is dissolved in a suitable solvent or a mixture of solvents. Crystallization is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. Various conditions (solvents, temperature, precipitants) may need to be screened to obtain crystals of adequate size and quality (typically >0.1 mm in all dimensions)[11].
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam, often from a synchrotron source[10][11]. The crystal is rotated, and the diffraction pattern of spots is recorded on a detector[11].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots, leading to an electron density map. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data[11].
2. NMR Spectroscopy
NMR spectroscopy is a cornerstone for the initial structural elucidation of novel natural products.
-
Sample Preparation: A few milligrams of the purified clerodane diterpene are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish the connectivity between atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule[12].
-
-
Structure Elucidation: The combined NMR data is used to piece together the carbon skeleton and determine the relative configuration of stereocenters[3].
3. Mass Spectrometry
Mass spectrometry provides the molecular weight and formula, which are critical pieces of information in the early stages of structure determination.
-
Ionization: The clerodane diterpene is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is commonly used for this class of compounds[4][5].
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and deduce the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, such as the nature and location of substituents[4][5].
Workflow for Structural Validation
The structural validation of a novel clerodane diterpene is typically a multi-step process that leverages the strengths of different analytical techniques. The following diagram illustrates a common workflow.
Caption: Workflow for the structural validation of clerodane diterpenes.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation and conformational properties of a novel bioactive clerodane diterpene using a combination of high field NMR spectroscopy, computational analysis and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and Other Clerodane Diterpenes
A comprehensive guide for researchers and drug development professionals on the biological potential of clerodane diterpenes, with a focus on cytotoxicity, anti-inflammatory, and antimicrobial activities.
Introduction
Clerodane diterpenes are a large and structurally diverse class of natural products isolated from various plants, fungi, and marine organisms.[1][2][3] This class of compounds has garnered significant attention in the scientific community due to a wide range of promising biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant properties.[1][2][3] This guide provides a comparative analysis of the biological activity of a specific clerodane diterpene, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, with other well-characterized members of the clerodane family.
While specific experimental data on the biological activity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, isolated from Viola pendula and Polyalthia longifolia var. pendula, is limited in publicly available scientific literature, its structural features suggest potential for similar activities to other clerodanes. This guide will, therefore, present a comparison based on the established biological profiles of representative clerodane diterpenes, providing a valuable resource for researchers interested in this class of compounds.
Data Presentation: Comparative Biological Activities of Clerodane Diterpenes
The following table summarizes the quantitative biological activity data for a selection of clerodane diterpenes, offering a comparative perspective on their potential efficacy in different therapeutic areas.
| Compound Name | Source Organism | Biological Activity | Assay | Cell Line/Organism | IC50/MIC Value | Reference |
| (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Viola pendula, Polyalthia longifolia var. pendula | Not experimentally determined in available literature. | - | - | - | [4][5] |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Polyalthia barnesii | Cytotoxic | Human cancer cell lines | Multiple | Broad cytotoxicity | [6] |
| Polyalthialdoic acid | Polyalthia longifolia | Cytotoxic | Human tumor cell lines | A-549, HT-29, MCF-7 | ~0.6 µg/mL | [7] |
| Zuelaguidin B | Zuelania guidonia | Cytotoxic | Human acute lymphocytic leukemia | CCRF-CEM | 1.6 µM | [8] |
| Zuelaguidin C | Zuelania guidonia | Cytotoxic | Human acute lymphocytic leukemia | CCRF-CEM | 2.5 µM | [8] |
| Zuelaguidin E | Zuelania guidonia | Cytotoxic | Human acute lymphocytic leukemia | CCRF-CEM | 1.8 µM | [8] |
| Callihypolin B | Callicarpa hypoleucophylla | Anti-inflammatory | Superoxide anion generation | Human neutrophils | 9.52% inhibition at 10 µM | [9] |
| Callihypolin C | Callicarpa hypoleucophylla | Anti-inflammatory | Superoxide anion generation | Human neutrophils | 32.48% inhibition at 10 µM | [9] |
| Callihypolin D | Callicarpa hypoleucophylla | Anti-inflammatory | Superoxide anion generation | Human neutrophils | 28.91% inhibition at 10 µM | [9] |
| Solidagoic acid J (diangelate) | Solidago gigantea | Antibacterial | Microdilution assay | Clavibacter michiganensis | 17 µg/mL (MIC) | [10] |
| 1-α-linolenoyl glycerol | Solidago gigantea | Antibacterial | Microdilution assay | Clavibacter michiganensis | 17 µg/mL (MIC) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key bioassays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., CCRF-CEM, A-549, HT-29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., clerodane diterpenes) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Superoxide Anion Generation in Human Neutrophils)
This assay measures the ability of a compound to inhibit the production of superoxide anions, a key inflammatory mediator, by activated neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Pre-incubation with Compound: The isolated neutrophils are pre-incubated with the test compound or vehicle control for a short period (e.g., 5-15 minutes) at 37°C.
-
Activation of Neutrophils: Neutrophils are then stimulated with an activating agent, such as formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB), to induce superoxide anion generation.
-
Detection of Superoxide Anion: The generation of superoxide anion is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm.
-
Data Analysis: The percentage of inhibition of superoxide anion generation by the test compound is calculated by comparing the rate of ferricytochrome c reduction in the presence and absence of the compound.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Clavibacter michiganensis) is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a specific duration (e.g., 24-48 hours) suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of clerodane diterpenes.
Caption: A generalized workflow for the discovery and biological evaluation of clerodane diterpenes.
Caption: A simplified diagram of a potential apoptotic signaling pathway induced by cytotoxic clerodane diterpenes.
Conclusion
Clerodane diterpenes represent a promising class of natural products with a diverse range of biological activities. While specific experimental data for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is currently lacking, its structural similarity to other bioactive clerodanes suggests it may possess cytotoxic, anti-inflammatory, or antimicrobial properties. The comparative data and experimental protocols provided in this guide offer a valuable framework for researchers to design and conduct further investigations into the therapeutic potential of this and other clerodane diterpenes. Future studies are warranted to elucidate the specific biological profile of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and to explore the structure-activity relationships within this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 6. Cytotoxic clerodane diterpenes from Polyalthia barnesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic clerodane diterpenes from Zuelania guidonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Bioactivity of Abeo-Clerodane Diterpenes: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
Researchers in the fields of natural product chemistry, pharmacology, and drug development now have access to a comprehensive guide on the structure-activity relationships (SAR) of the abeo-clerodane skeleton. This guide provides a comparative analysis of the cytotoxic and insect antifeedant properties of this class of diterpenes, supported by experimental data and detailed methodologies.
The abeo-clerodane skeleton, a rearranged subclass of the more common clerodane diterpenes, has garnered significant interest for its diverse and potent biological activities. Understanding the relationship between the intricate three-dimensional structure of these molecules and their biological function is paramount for the development of new therapeutic agents and environmentally friendly pesticides. This guide aims to consolidate current knowledge to aid in these endeavors.
Cytotoxicity of Abeo-Clerodane Derivatives: A Comparative Analysis
The anticancer potential of abeo-clerodane and related clerodane diterpenes has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these assessments. The following table summarizes the cytotoxic activity of selected abeo-clerodane and representative clerodane diterpenes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Casearin X | MOLT-4 (Leukemia) | 0.22 | [1] |
| MDA-MB-435 (Melanoma) | 0.97 | [1] | |
| HCT-8 (Colon) | 0.28 | [1] | |
| SF-295 (Glioblastoma) | 0.31 | [1] | |
| Caseargrewiin F | MOLT-4 (Leukemia) | 0.09 | [1] |
| MDA-MB-435 (Melanoma) | 0.17 | [1] | |
| HCT-8 (Colon) | 0.11 | [1] | |
| SF-295 (Glioblastoma) | 0.12 | [1] | |
| Scutebata A | LoVo (Colon) | 28.5 | |
| SMMC-7721 (Hepatoma) | 15.2 | ||
| HCT-116 (Colon) | 18.7 | ||
| MCF-7 (Breast) | 20.1 | ||
| Scutebata B | LoVo (Colon) | 10.8 | |
| SMMC-7721 (Hepatoma) | 5.31 | ||
| HCT-116 (Colon) | 7.54 | ||
| MCF-7 (Breast) | 9.82 |
Structure-Activity Relationship Insights for Cytotoxicity:
The data suggests that the cytotoxicity of these compounds is influenced by several structural features. For instance, the specific pattern and type of oxygen-containing functional groups on the decalin ring system and the side chain at C-9 play a crucial role in their anticancer activity. The high potency of Casearin X and Caseargrewiin F highlights the importance of the specific arrangement of ester groups and epoxide functionalities.
Insect Antifeedant Activity of Abeo-Clerodane Skeletons
Clerodane and abeo-clerodane diterpenes are well-documented for their ability to deter feeding in various insect pests, making them attractive candidates for the development of natural insecticides. The following table presents the antifeedant activity of selected compounds, often expressed as the effective concentration required to cause 50% feeding deterrence (EC50 or AI50).
| Compound | Insect Species | Activity Metric | Value (ppm) | Reference |
| Clerodin | Helicoverpa armigera | AI50 (Choice) | 6 | [2] |
| Helicoverpa armigera | AI50 (No-Choice) | 8 | [2] | |
| 15-methoxy-14,15-dihydroclerodin | Helicoverpa armigera | AI50 (Choice) | 6 | [2] |
| Helicoverpa armigera | AI50 (No-Choice) | 9 | [2] | |
| 15-hydroxy-14,15-dihydroclerodin | Helicoverpa armigera | AI50 (Choice) | 8 | [2] |
| Helicoverpa armigera | AI50 (No-Choice) | 11 | [2] |
Structure-Activity Relationship Insights for Antifeedant Activity:
SAR studies indicate that the presence of a furan or a related lactone moiety in the side chain is often crucial for antifeedant activity.[3] Furthermore, stereoelectronic factors appear to be more significant than hydrophobicity in determining the potency of these compounds as feeding deterrents.[3] The presence and orientation of epoxide rings and acetyl groups on the decalin core also significantly influence their activity.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key bioassays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the abeo-clerodane compounds for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Insect Antifeedant Bioassay (Choice Test)
This assay assesses the preference of an insect for treated versus untreated food sources.
Procedure:
-
Leaf Disc Preparation: Cut uniform leaf discs from a suitable host plant.
-
Treatment: Treat one set of leaf discs with a solution of the test compound in a suitable solvent (e.g., acetone) and another set with the solvent alone (control). Allow the solvent to evaporate.
-
Assay Setup: Place one treated and one control leaf disc in a Petri dish with a moistened filter paper.
-
Insect Introduction: Introduce a single, pre-starved insect larva into the center of the Petri dish.
-
Incubation: Incubate for a defined period (e.g., 24 hours) under controlled environmental conditions.
-
Data Collection: Measure the area of consumption for both the treated and control leaf discs.
-
Data Analysis: Calculate the Antifeedant Index (AI) or Feeding Deterrence Index (FDI) to determine the EC50 value.
Signaling Pathways and Molecular Mechanisms
The biological activities of abeo-clerodane diterpenes are underpinned by their interactions with specific cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of SERCA Pump
Several clerodane diterpenes have been identified as inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4] This pump is essential for maintaining calcium homeostasis within the cell. Its inhibition can trigger a cascade of events leading to apoptosis (programmed cell death).
Caption: Abeo-clerodane mediated inhibition of the SERCA pump.
Modulation of Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in various diseases, including cancer. Some clerodane diterpenes have been shown to interfere with this pathway.[5]
Caption: Potential interference of abeo-clerodanes with Notch signaling.
Influence on Akt and p38 Signaling Pathways
The Akt (Protein Kinase B) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cell survival, proliferation, and stress responses. Dysregulation of these pathways is a hallmark of many cancers. Evidence suggests that some natural products can modulate these pathways, and abeo-clerodane diterpenes may exert their cytotoxic effects through such mechanisms.
Caption: Postulated modulation of Akt and p38 signaling by abeo-clerodanes.
This guide provides a foundational understanding of the structure-activity relationships of the abeo-clerodane skeleton. Further research into the precise molecular targets and mechanisms of action will be instrumental in unlocking the full therapeutic and agricultural potential of this fascinating class of natural products.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antifeedant activity relationship of clerodane diterpenoids. Comparative study with withanolides and azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Tricyclic Clerodane Diterpenes as Sarco/Endoplasmic Reticulum Ca(2+)-ATPase Inhibitors and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies [mdpi.com]
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al versus paclitaxel in cancer cell lines
A Note to Our Readers: The initial aim of this guide was to compare the anticancer activities of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and the well-established chemotherapeutic agent, paclitaxel. However, a comprehensive review of the current scientific literature revealed a lack of published data on the biological activity of this specific abeo-clerodane diterpene.
To provide a valuable comparative resource for researchers, this guide will instead focus on a closely related and scientifically investigated compound, 16-Hydroxycleroda-3,13-dien-15,16-olide , a clerodane diterpene isolated from the same plant source, Polyalthia longifolia. This compound, hereafter referred to as CD , has demonstrated notable cytotoxic and apoptotic effects in various cancer cell lines. This guide will objectively compare the available experimental data for CD with that of paclitaxel, a cornerstone of cancer chemotherapy, to offer insights into their respective mechanisms and potential therapeutic applications.
Executive Summary
This guide provides a detailed comparison of the in vitro anticancer activities of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a natural clerodane diterpene, and paclitaxel, a widely used mitotic inhibitor. While both compounds induce apoptosis and cell cycle arrest in cancer cells, their underlying mechanisms of action and cytotoxic potencies appear to differ. Paclitaxel primarily targets microtubule stabilization, leading to mitotic catastrophe. In contrast, CD's effects are associated with the induction of oxidative stress and the modulation of multiple signaling pathways, including those involving EGFR, Akt, and mTOR. This guide presents a compilation of available quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.
Comparative Cytotoxicity
The in vitro efficacy of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) and paclitaxel has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) | T24 | Bladder Cancer | ~30 | 24 | MTT |
| 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) | T24 | Bladder Cancer | ~20 | 48 | MTT |
| 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) | A-498 | Renal Cell Carcinoma | ~40 | 24 | MTT |
| 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) | 786-O | Renal Cell Carcinoma | ~35 | 24 | MTT |
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| Paclitaxel | Various (8 lines) | Breast, Colon, Lung, etc. | 2.5 - 7.5 | 24 | Clonogenic Assay [1][2] |
| Paclitaxel | Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 | Not Specified | Clonogenic Assay [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of drug exposure.
Mechanisms of Action and Signaling Pathways
16-Hydroxycleroda-3,13-dien-15,16-olide (CD)
CD induces apoptosis in cancer cells through a multi-faceted mechanism that involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways that regulate cell survival and proliferation.[4][5]
-
Induction of Oxidative Stress: CD treatment leads to an overproduction of ROS, which in turn reduces the mitochondrial membrane potential.[5] This disruption of mitochondrial function is a critical step in initiating the intrinsic apoptotic pathway.
-
Apoptosis Induction: The mitochondrial stress leads to the release of cytochrome c into the cytosol, which activates the caspase cascade, including caspase-3, and subsequent cleavage of PARP-1.[4][5]
-
Cell Cycle Arrest: CD causes cell cycle arrest at the G0/G1 phase.[5][6] This is accompanied by the downregulation of cyclin D1, CDK2, and CDK4, and an upregulation of the cell cycle inhibitors p21, p27Kip1, and the tumor suppressor p53.[5][6]
-
Inhibition of Pro-Survival Signaling: CD has been shown to inhibit the phosphorylation of key proteins in pro-survival pathways, including EGFR, MEK1/2, ERK1/2, Akt, and mTOR.[5][6] This broad-spectrum inhibition disrupts signals that promote cancer cell growth and survival.
Caption: Signaling pathway of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD).
Paclitaxel
Paclitaxel is a well-characterized antineoplastic agent whose primary mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.[7]
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[7] This leads to the formation of abnormally stable and non-functional microtubule bundles.
-
Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[7]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately leads to the induction of apoptosis. The precise downstream signaling events can vary between cell types but often involve the activation of caspase cascades, leading to programmed cell death.
Caption: Mechanism of action of Paclitaxel.
Experimental Protocols
This section outlines the general methodologies used to assess the cytotoxic and mechanistic effects of 16-Hydroxycleroda-3,13-dien-15,16-olide and paclitaxel.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (CD or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for in vitro analysis.
Conclusion
The available evidence suggests that 16-Hydroxycleroda-3,13-dien-15,16-olide and paclitaxel are both effective inducers of cancer cell death in vitro, albeit through distinct mechanisms. Paclitaxel's well-defined role as a microtubule-stabilizing agent leads to mitotic arrest and subsequent apoptosis. In contrast, CD appears to exert its cytotoxic effects through the induction of oxidative stress and the simultaneous inhibition of multiple pro-survival signaling pathways, leading to G0/G1 cell cycle arrest and apoptosis.
The broader mechanistic action of CD on various signaling cascades may offer potential advantages in overcoming certain types of drug resistance. However, further research, including head-to-head comparative studies in a wider range of cancer cell lines and in vivo models, is necessary to fully elucidate the therapeutic potential of 16-Hydroxycleroda-3,13-dien-15,16-olide relative to established chemotherapeutic agents like paclitaxel. This guide serves as a foundational resource for stimulating and informing such future investigations.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of several widely used nonsteroidal anti-inflammatory drugs (NSAIDs). The following analysis is supported by experimental data from in vitro and in vivo studies to aid in research and development decisions.
Introduction
Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3] Beyond COX inhibition, NSAIDs can also exert their anti-inflammatory effects through COX-independent pathways, including the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4]
Data Presentation
The following tables summarize quantitative data on the in vitro and in vivo anti-inflammatory effects of common NSAIDs.
In Vitro Efficacy: Cyclooxygenase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for COX-1 and COX-2 inhibition are fundamental in characterizing the potency and selectivity of an NSAID.[5]
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Aspirin | 3.57[2] | 29.3[2] | 0.12 |
| Ibuprofen | 12[4] | 80[4] | 0.15 |
| Naproxen | Data not consistently available in direct comparisons | Data not consistently available in direct comparisons | Considered more selective for COX-1[6] |
| Diclofenac | 0.076[4] | 0.026[4] | 2.9 |
| Celecoxib | 82[4] | 6.8[4] | 12 |
Note: IC50 values can vary between different experimental setups and cell types.
In Vitro Efficacy: Cytokine Inhibition
NSAIDs can also modulate the production of pro-inflammatory cytokines. The IC50 values for the inhibition of key cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) provide insight into their broader anti-inflammatory activity.
| Drug | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Ibuprofen | Data not consistently available | Data not consistently available |
| Naproxen | Data not consistently available | Data not consistently available |
| Diclofenac | Data not consistently available | Data not consistently available |
| Celecoxib | Data not consistently available | Data not consistently available |
| Meclofenamic Acid | 31.9[7] | Data not consistently available |
| Oxyphenylbutazone Hydrate | 7.5[7] | Data not consistently available |
| Sulindac | 74.9[7] | Data not consistently available |
Note: Quantitative data for direct comparison of cytokine inhibition by common NSAIDs is limited and varies significantly based on the experimental model.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the drug's efficacy in a living organism.
| Drug | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) |
| Diclofenac | 5 | 2 | 56.17 ± 3.89 |
| Diclofenac | 20 | 3 | 71.82 ± 6.53[8] |
| Naproxen | Data not consistently available in a directly comparable format | Variable efficacy reported | |
| Aspirin | Not specified | 7 | 68[9] |
Note: In vivo data is highly dependent on the animal model, drug dosage, and time of measurement, making direct comparisons challenging.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating NSAIDs.
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Caption: Simplified NF-κB signaling pathway and points of NSAID intervention.
Caption: General experimental workflow for comparative analysis of NSAIDs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)
Principle: This assay measures the ability of a test compound to inhibit the activity of the two COX isoforms. The inhibition is typically quantified by measuring the reduction in prostaglandin E2 (PGE2) production.
Materials and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (NSAIDs) and reference standards
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference standards in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Measure the concentration of PGE2 in each well using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytokine Production Inhibition Assay (In Vitro)
Principle: This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials and Reagents:
-
Immune cells (e.g., RAW 264.7 macrophage cell line, or primary PBMCs)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (NSAIDs)
-
Cytokine-specific ELISA kits (for TNF-α, IL-6, etc.)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the immune cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokines in the supernatants using specific ELISA kits following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only treated group.
-
Determine the IC50 values for the inhibition of each cytokine.
Carrageenan-Induced Paw Edema (In Vivo)
Principle: This is a widely used and reproducible model of acute inflammation. The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
Animals:
-
Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds (NSAIDs) or the vehicle control, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection.
-
Measure the initial volume of the hind paw using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
The analgesic effect can also be assessed by measuring the pain threshold in the inflamed paw using methods like the Randall-Selitto test.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
validating the antifungal mechanism of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antifungal mechanism of the clerodane diterpene, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, hereafter referred to as Clerodane D-1. Due to the limited direct research on this specific compound, this guide leverages experimental data from a closely related structural analog, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide, to elucidate its probable mechanism of action. The antifungal activity of this class of compounds is compared with established antifungal agents, providing a benchmark for its potential therapeutic efficacy.
Proposed Antifungal Mechanism of Action
Experimental evidence on analogous clerodane diterpenes suggests a multi-pronged antifungal mechanism primarily targeting the integrity of the fungal cell membrane and inducing oxidative stress through the generation of reactive oxygen species (ROS).[1]
Disruption of Fungal Cell Membrane Integrity
Clerodane diterpenes are proposed to compromise the fungal cell membrane, leading to increased permeability. This disruption of the primary barrier between the fungal cell and its environment results in the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the clerodane scaffold likely facilitates its interaction with and insertion into the ergosterol-rich fungal membrane, altering its fluidity and integrity.
Induction of Intracellular Reactive Oxygen Species (ROS)
A key component of the antifungal activity of related clerodane diterpenes is the induction of intracellular ROS.[1] The accumulation of ROS, such as superoxide anions and hydrogen peroxide, overwhelms the fungal cell's antioxidant defense systems, leading to oxidative damage of vital cellular components, including proteins, lipids, and nucleic acids. This oxidative stress contributes significantly to the fungicidal effect.
Comparative Antifungal Potency
To contextualize the antifungal efficacy of this class of clerodane diterpenes, their Minimum Inhibitory Concentrations (MIC) are compared with those of standard antifungal drugs against the common fungal pathogen, Candida albicans.
| Compound/Drug | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Candida albicans | 17.5 (50.3 µM) | - | [1] |
| Cryptococcus neoformans | 35.0 (100.6 µM) | - | [1] | |
| Neurospora crassa | 70.0 (201.2 µM) | - | [1] | |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | 0.5 - 2.0 | [2][3] |
| Fluconazole | Candida albicans | 0.25 - 8.0 | >64 | [4][5][6] |
| Caspofungin | Candida albicans | 0.06 - 1.0 | 0.12 - 2.0 | [1][7][8][9][10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the proposed antifungal mechanisms.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida albicans) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., Clerodane D-1) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Preparation of Fungal Cells:
-
Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.
-
-
Treatment with Antifungal Agent:
-
Incubate the fungal cell suspension with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) for a defined period (e.g., 1-4 hours) at 37°C.
-
Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-disrupting agent like 70% ethanol).
-
-
Staining and Flow Cytometry Analysis:
-
Add propidium iodide to each cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the fluorescence emission at approximately 617 nm.
-
The percentage of PI-positive cells represents the population with compromised membrane integrity.
-
Intracellular ROS Detection Assay (DCFH-DA Staining)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.
-
Preparation of Fungal Cells:
-
Grow fungal cells in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10^7 cells/mL.
-
-
Loading with DCFH-DA:
-
Incubate the cell suspension with DCFH-DA (final concentration of 10-50 µM) at 37°C for 30-60 minutes in the dark.
-
-
Treatment and Measurement:
-
Wash the cells to remove excess DCFH-DA and resuspend them in fresh PBS.
-
Expose the cells to the test compound at various concentrations.
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Visualizing the Antifungal Mechanism
The following diagrams illustrate the proposed mechanisms of action and the experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of reactive oxygen species in fungal cellular differentiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid biosynthesis in fungi: perspectives for Aspergillus fumigatus. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Comparative Bioactivity Analysis of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and Related Clerodane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay results for clerodane and abeo-clerodane diterpenes, with a focus on cytotoxic and anti-inflammatory activities relevant to the target compound, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Due to the limited publicly available bioassay data for the specific target compound, this guide leverages cross-validation with structurally similar compounds isolated from the same plant genus, Polyalthia, to provide a valuable predictive and comparative framework.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data for clerodane and abeo-clerodane diterpenes, offering a comparative view of their cytotoxic and anti-inflammatory potential.
Table 1: Cytotoxic Activity of Clerodane Diterpenes from Polyalthia longifolia
| Compound | Assay | Cell Lines | ED50 (µg/mL) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Crown Gall Tumors on Potato Discs | Not Applicable | - | [1] |
| Kolavenic acid | Crown Gall Tumors on Potato Discs | Not Applicable | - | [1] |
| Polyalthialdoic acid (16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid) | Crown Gall Tumors on Potato Discs; Human Tumor Cell Lines | Not specified | ca. 0.6 | [1] |
Table 2: Anti-inflammatory Activity of Clerodane and Abeo-Clerodane Diterpenes from Polyalthia longifolia var. pendula
| Compound | Assay | Cell Line | Inhibition of NO Production (%) at 10 µM | IC50 (µM) | Reference |
| (4→2)-abeo-cleroda-2,13E-dien-2,14-dioic acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not specified | - | [2] |
| (4→2)-abeo-2,13-diformyl-cleroda-2,13E-dien-14-oic acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not specified | - | [2] |
| 16-hydroxycleroda-3,13-dien-15,16-olide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 81.1 | ~1 | [2] |
| 16-oxocleroda-3,13-dien-15-oic acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 86.3 | ~1 | [2] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and cross-experimental comparisons.
Cytotoxicity Assay: Crown Gall Tumor Inhibition on Potato Discs
This assay serves as a preliminary screen for antitumor activity.
-
Preparation of Potato Discs: Surface sterilize potatoes and cut them into discs of approximately 1 cm in diameter and 0.5 cm in thickness.
-
Inoculation: Inoculate the potato discs with a suspension of Agrobacterium tumefaciens, which induces crown gall tumors.
-
Compound Application: Apply various concentrations of the test compound to the inoculated discs.
-
Incubation: Incubate the discs in a humid environment for a specified period (e.g., 2-3 weeks).
-
Data Analysis: Count the number of tumors on each disc. The percentage of tumor inhibition is calculated relative to a control group treated only with the vehicle. The ED50 value, the effective dose required to inhibit tumor growth by 50%, is then determined.[1]
Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition in Macrophages
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.[2]
Mandatory Visualization
Signaling Pathway Implicated in the Cytotoxicity of Related Clerodane Diterpenes
The cytotoxic mechanism of the structurally related clerodane diterpene, casearin J, has been shown to involve the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and subsequent interference with the Notch1 signaling pathway. This provides a plausible model for the mechanism of action of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Caption: Proposed cytotoxic mechanism of abeo-clerodane diterpenes.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and validation of the biological activities of novel natural products like (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Caption: General workflow for natural product bioactivity validation.
References
Unveiling the Molecular Target of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to infer the molecular target of the diterpenoid (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Direct experimental validation of the molecular target for this specific compound is not extensively documented in publicly available literature. However, substantial research on a closely related structural analog, 16-Hydroxycleroda-3,13-dien-15,16-olide, offers significant insights into its probable mechanism of action and molecular interactions. This guide leverages this data to propose a putative molecular target and to provide a framework for future validation studies.
Introduction to (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a naturally occurring clerodane diterpene isolated from sources such as the unripe fruits of Polyalthia longifolia var. pendula. Clerodane diterpenes are a well-established class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The structural complexity of these molecules contributes to their diverse pharmacological profiles.
Comparative Analysis with a Structurally Similar Compound
Extensive research has been conducted on the isomeric compound, 16-Hydroxycleroda-3,13-dien-15,16-olide, elucidating its anticancer properties and molecular targets. Given the high degree of structural similarity, it is plausible that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al shares a similar mechanism of action. The primary difference lies in the rearrangement of the A-ring, denoted by the "(4->2)-Abeo" prefix, and a shift in the position of a double bond. Such subtle structural modifications can influence binding affinity and specificity but often do not completely alter the fundamental molecular target.
The key molecular pathways identified as targets for 16-Hydroxycleroda-3,13-dien-15,16-olide are the PI3K/Akt/mTOR and MEK/ERK signaling pathways , as well as the Polycomb Repressive Complex 2 (PRC2) .[3][4]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of 16-Hydroxycleroda-3,13-dien-15,16-olide against various cancer cell lines. This data provides a benchmark for the potential efficacy of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A-498 | Renal Cell Carcinoma | Not specified | 24, 48 | [3] |
| 786-O | Renal Cell Carcinoma | Not specified | 24, 48 | [3] |
| K562 | Chronic Myeloid Leukemia | Not specified | Not specified | [4] |
Proposed Molecular Targets and Signaling Pathways
Based on the evidence from its structural analog, the putative molecular targets for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al are key regulators of cell proliferation, survival, and epigenetic modulation.
PI3K/Akt/mTOR and MEK/ERK Signaling Pathways
16-Hydroxycleroda-3,13-dien-15,16-olide has been shown to inhibit the phosphorylation of Akt, mTOR, and ERK in renal cell carcinoma cells.[3] This inhibition leads to the induction of the tumor suppressor FOXO3a and subsequent apoptosis.
Caption: Proposed inhibition of PI3K/Akt/mTOR and MEK/ERK pathways.
Polycomb Repressive Complex 2 (PRC2)
In chronic myeloid leukemia cells, 16-Hydroxycleroda-3,13-dien-15,16-olide was found to downregulate the expression of EZH2 and SUZ12, core components of the PRC2 complex.[4] This leads to the reactivation of tumor suppressor genes silenced by this epigenetic modifier.
Caption: Proposed inhibition of the PRC2 complex.
Experimental Protocols for Target Validation
To confirm the molecular target of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, the following experimental protocols, adapted from studies on its structural analog, are recommended.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A-498, 786-O, K562) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on the protein expression and phosphorylation status of key signaling molecules.
-
Methodology:
-
Treat cells with the compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, EZH2, SUZ12, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To analyze the effect of the compound on the mRNA expression of PRC2 components and their target genes.
-
Methodology:
-
Treat cells with the compound as described above.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for EZH2, SUZ12, and downstream target genes.
-
Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for confirming the molecular target of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Caption: A stepwise approach for molecular target validation.
Conclusion
While direct experimental evidence for the molecular target of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is currently lacking, the data from its close structural analog, 16-Hydroxycleroda-3,13-dien-15,16-olide, strongly suggests that its biological activity is mediated through the inhibition of the PI3K/Akt/mTOR and MEK/ERK signaling pathways, and the modulation of the PRC2 epigenetic complex. The experimental framework provided in this guide offers a robust starting point for researchers to validate these putative targets and further elucidate the therapeutic potential of this novel diterpenoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | Terpenoids | 935293-70-2 | Invivochem [invivochem.com]
- 3. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16-hydroxycleroda-3,13-dien-15,16-olide regulates the expression of histone-modifying enzymes PRC2 complex and induces apoptosis in CML K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Clerodane Diterpenes in Cancer Models: Focus on (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Clerodane diterpenes, a class of natural products isolated from various plants, have garnered significant attention in oncology research for their potential cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1] (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a specific clerodane diterpene isolated from the unripe fruits of Polyalthia longifolia var. pendula.[2] While comprehensive comparative studies on this particular compound are limited in publicly available literature, this guide provides a comparative analysis of the efficacy of closely related clerodane diterpenes isolated from the same plant species. This information serves as a valuable reference for understanding the potential of this compound class in different cancer models.
The data presented herein is compiled from various studies and focuses on providing a clear comparison of cytotoxic activities, outlining the experimental protocols used to generate this data, and visualizing the key signaling pathways implicated in the anticancer effects of these compounds.
Data Presentation: Comparative Cytotoxicity of Clerodane Diterpenes
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several clerodane diterpenes isolated from Polyalthia longifolia against various human cancer cell lines. This data provides a quantitative comparison of their efficacy.
| Compound Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 | Human Leukemia | 13.7 | [3] |
| Polyalthialdoic acid | HL-60 | Human Leukemia | 21.8 | [3] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Multiple | Multiple | Effective cytotoxic agents | [4] |
| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Multiple | Multiple | Effective cytotoxic agents | [4] |
| Polylongifoliaic A | SK-N-MC | Human Neuroblastoma | 1.64 | [5] |
| Polylongifoliaon B | SK-N-MC | Human Neuroblastoma | 3.75 | [5] |
Note: "Effective cytotoxic agents" indicates that the source reported significant activity but did not provide specific IC50 values in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[7][8]
Protocol:
-
Cell Lysis: After treatment with the test compound for a specified duration, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by Clerodane Diterpenes
The following diagram illustrates the key signaling pathways often modulated by clerodane diterpenes, leading to apoptosis and inhibition of cancer cell proliferation.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes from Polyalthia longifolia var. pendula protect SK-N-MC human neuroblastoma cells from β-amyloid insult - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
assessing the selectivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al for its biological target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biological target and selectivity of the clerodane diterpene, (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. While direct experimental data on the specific biological target and selectivity of this compound are not currently available in published literature, this document outlines potential avenues of investigation based on the activities of structurally similar compounds isolated from the same source, Polyalthia longifolia. Furthermore, it provides detailed experimental protocols for key assays to facilitate future research and data generation.
Introduction to (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid isolated from the unripe fruits of Polyalthia longifolia var. pendula. Clerodane diterpenes are a large and diverse class of natural products known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties. The unique "abeo" rearranged clerodane skeleton of this particular compound suggests the potential for novel biological activities and target interactions.
Potential Biological Targets and Pathways of Interest
Extensive research on other clerodane diterpenes isolated from Polyalthia longifolia provides valuable insights into the potential biological targets of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. A closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide , has been shown to exhibit significant cytotoxic and apoptotic effects against various cancer cell lines. The primary signaling pathways implicated in its mechanism of action include:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
-
MEK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is common in many cancers.
-
Mitochondrial Apoptosis Pathway: This involves the release of pro-apoptotic factors from the mitochondria, leading to programmed cell death.
Given the structural similarity, it is plausible that (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al may also exert its biological effects through modulation of these or similar pathways.
Proposed Experimental Workflow for Selectivity Assessment
To assess the biological target and selectivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, a systematic experimental approach is required. The following workflow outlines the key steps:
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the selectivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al against its primary target and other potential off-targets, all quantitative data should be summarized in a structured table. Below is a template that can be populated as experimental data becomes available.
| Target/Cell Line | Assay Type | (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al (IC50/Ki, µM) | Alternative Compound 1 (IC50/Ki, µM) | Alternative Compound 2 (IC50/Ki, µM) |
| Primary Target | e.g., Kinase Assay | Data to be determined | Comparative data | Comparative data |
| Off-Target 1 | e.g., Kinase Assay | Data to be determined | Comparative data | Comparative data |
| Off-Target 2 | e.g., Kinase Assay | Data to be determined | Comparative data | Comparative data |
| Cancer Cell Line A | e.g., MTT Assay | Data to be determined | Comparative data | Comparative data |
| Cancer Cell Line B | e.g., MTT Assay | Data to be determined | Comparative data | Comparative data |
| Normal Cell Line | e.g., MTT Assay | Data to be determined | Comparative data | Comparative data |
Detailed Experimental Protocols
The following are detailed protocols for key experiments that are fundamental to assessing the cytotoxicity and potential mechanism of action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette up and down to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Based on the known activity of related clerodane diterpenes, the PI3K/Akt/mTOR and MEK/ERK pathways are potential targets. The following diagram illustrates a simplified representation of these interconnected pathways.
Conclusion
While the specific biological target and selectivity of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al remain to be elucidated, the information on related compounds provides a strong rationale for investigating its potential as a modulator of key cancer-related signaling pathways. The experimental protocols and workflow outlined in this guide offer a comprehensive framework for researchers to systematically evaluate its biological activity and selectivity, ultimately contributing to the discovery of new therapeutic agents.
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3][4] Due to its potential bioactivity and the absence of a specific Safety Data Sheet (SDS), this compound should be handled with caution as a potentially hazardous and cytotoxic substance.[5][6] Proper disposal is crucial to ensure personnel safety and environmental protection.
Core Principles of Disposal:
The fundamental approach to disposing of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al involves treating it as hazardous chemical waste.[7][8][9] All waste materials, including the pure compound, contaminated solutions, and personal protective equipment (PPE), must be segregated, clearly labeled, and disposed of through an accredited hazardous waste management program.[7][8] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][10]
Immediate Steps for Safe Disposal:
-
Hazard Identification: Treat this compound as a hazardous substance with potential cytotoxic properties.[5][11][12]
-
Personal Protective Equipment (PPE): When handling the compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][11] For handling solids or creating solutions, a fume hood is recommended to prevent inhalation.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general lab waste.[9] This includes:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing contaminated glassware.
-
Sharps Waste: Contaminated needles, pipette tips, and broken glass.
-
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[8][13] The containers should be compatible with the waste type (e.g., specific containers for liquid solvents, solids, and sharps).
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al".[9] The date of waste accumulation should also be clearly marked.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] Ensure containers are kept closed except when adding waste.[7][8]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), based on general laboratory safety guidelines.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored within any single SAA.[8] |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | For acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[8] |
| Container Headspace | At least one-inch | Containers should not be filled beyond the neck to allow for expansion.[13] |
| Storage Duration | Up to 12 months | Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[8] |
| Removal Time After Filling | Within 3 calendar days | Once a container is full, it must be removed from the SAA within three calendar days.[13] |
Experimental Protocol: Disposal of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al Waste
This protocol outlines the step-by-step methodology for the safe segregation and disposal of waste contaminated with (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves.
-
Designated hazardous waste containers (for solid, liquid, and sharps waste).
-
"Hazardous Waste" labels.
-
Fume hood.
-
Chemical spill kit.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare and label the appropriate hazardous waste containers before starting any work that will generate waste.
-
-
Segregation and Collection of Waste:
-
Solid Waste:
-
Place all non-sharp, contaminated solid items (e.g., unused compound, contaminated gloves, weighing paper, absorbent pads) directly into a designated solid hazardous waste container.[14]
-
-
Liquid Waste:
-
Collect all solutions containing the compound and any contaminated solvents in a dedicated liquid hazardous waste container.[14]
-
Ensure the container is made of a material compatible with the solvents used.
-
Triple-rinse any empty containers that held the pure compound with a suitable solvent and collect the rinsate as hazardous liquid waste.[7]
-
-
Sharps Waste:
-
-
Container Management:
-
Decontamination:
-
After handling the compound, decontaminate the work area (fume hood surfaces, etc.) with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of the cleaning materials (wipes, absorbent pads) as solid hazardous waste.
-
-
Storage and Disposal:
Disposal Workflow Diagram
Caption: Waste segregation and disposal workflow for the subject compound.
References
- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 2. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Essential Safety and Handling Guide for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Disclaimer: No specific Safety Data Sheet (SDS) is available for (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. The following guidance is based on the general properties of the chemical class, clerodane diterpenes, which are known to be biologically active. Researchers should handle this compound with care, assuming it may be cytotoxic. Always perform a risk assessment for your specific laboratory procedures.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure to this biologically active compound.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic properties of clerodane diterpenes, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | N/A | To prevent inhalation of aerosols or dust. If work outside a fume hood is unavoidable, a fit-tested N95 respirator or higher may be required based on risk assessment. |
Experimental Protocols: Handling and Disposal
The following step-by-step procedures provide a framework for the safe handling and disposal of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al.
Handling Procedure
-
Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate all waste contaminated with the compound. This includes unused compound, contaminated PPE, and any materials used for cleaning spills.
-
Solid Waste: Collect solid waste, such as contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
Liquid Waste: Collect liquid waste, such as solutions containing the compound, in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Waste Disposal: Dispose of all waste in accordance with your institution's and local regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of potentially hazardous chemical compounds like (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
